molecular formula C28H34O9 B201759 Schisantherin C CAS No. 69176-51-8

Schisantherin C

货号: B201759
CAS 编号: 69176-51-8
分子量: 514.6 g/mol
InChI 键: BKGUPIVDQHHVMV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tigloylgomisin P is a dibenzocyclooctadiene lignin isolated from the fruits of Schizandra chinensis Baill . This compound demonstrates significant biological activity, primarily noted for its anti-HIV (Human Immunodeficiency Virus) properties with a reported half-maximal effective concentration (EC50) of 37 µM . It also exhibits potential anticancer and anti-tumor effects, showing cytotoxic activity against specific cancer cell lines, including A549 lung carcinoma cells (GI50=18.77 µM) and nasopharyngeal epidermoid carcinoma KB cells (GI50=13.91 µM) . The compound is provided with a purity of ≥98% and is intended for research purposes only. It is not for diagnostic or human use. Researchers can utilize Tigloylgomisin P to explore its mechanism of action and potential applications in virology and oncology. Always consult the product's safety data sheet and handle the compound in accordance with your institution's laboratory safety protocols.

属性

IUPAC Name

(9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGUPIVDQHHVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77881-08-4, 58546-55-7, 1181216-84-1, 69176-51-8
Record name Angeloylgomisin P
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77881-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Schisantherin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58546-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S,6R,7S,13aS)-5,6,7,8-Tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-yl (2E)-2-methyl-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181216-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tigloylgomisin P
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69176-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Schisantherin C: A Deep Dive into its Neuroprotective Mechanisms in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, is emerging as a compound of significant interest in the field of neurodegenerative diseases. While research has historically focused on other lignans from this plant, recent studies have begun to elucidate the specific mechanisms by which this compound may offer therapeutic benefits. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a focus on its role in mitigating neuroinflammation and oxidative stress, key pathological features of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Core Mechanisms of Action: Anti-Neuroinflammation and Antioxidant Effects

The neuroprotective effects of this compound are primarily attributed to its potent anti-inflammatory and antioxidant properties. It exerts these effects by modulating key signaling pathways within microglia, the resident immune cells of the central nervous system, and by enhancing the cellular antioxidant defense systems.

Attenuation of Neuroinflammation

This compound has been shown to significantly inhibit the activation of microglia, thereby reducing the production and release of pro-inflammatory mediators.[1][2] In lipoteichoic acid (LTA)-induced microglial activation models, this compound treatment leads to a decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), prostaglandin E2 (PGE2), and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2]

The underlying mechanism for this anti-inflammatory action involves the suppression of several key signaling pathways:

  • NF-κB Pathway: this compound inhibits the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[1][2][3]

  • MAPK Pathway: It also attenuates the activation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, which are upstream regulators of inflammatory responses.[1][2][3][4]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another inflammatory signaling cascade inhibited by this compound.[1][2]

Mitigation of Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound combats oxidative stress through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.[4]

  • Nrf2/ARE Pathway: this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][5]

  • cAMP/PKA/CREB Pathway: The activation of the Nrf2 pathway by this compound is also linked to the cAMP/PKA/CREB signaling cascade.[1][2][3]

Furthermore, this compound has been observed to directly reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in activated microglia.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for investigating its anti-neuroinflammatory effects.

Schisantherin_C_Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LTA LTA TLR2 TLR2 LTA->TLR2 Activates MAPKs MAPKs (p38, ERK, JNK) TLR2->MAPKs IKK IKK TLR2->IKK NFkappaB_nuc NF-κB MAPKs->NFkappaB_nuc Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB->NFkappaB_nuc Translocates SchisantherinC This compound SchisantherinC->MAPKs Inhibits SchisantherinC->IKK Inhibits Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkappaB_nuc->Proinflammatory_Genes Induces Transcription

Caption: this compound's anti-inflammatory signaling pathway.

Schisantherin_C_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SchisantherinC This compound cAMP cAMP SchisantherinC->cAMP Increases Keap1 Keap1 SchisantherinC->Keap1 Inhibits PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Nrf2_nuc Nrf2 CREB->Nrf2_nuc Promotes Transcription Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Caption: this compound's antioxidant signaling pathway.

Experimental_Workflow cluster_assays Endpoint Assays Cell_Culture BV-2 Microglial Cell Culture Pretreatment Pre-treatment with This compound (various conc.) Cell_Culture->Pretreatment Stimulation Stimulation with LTA or LPS Pretreatment->Stimulation ELISA ELISA for Cytokines (TNF-α, IL-1β, IL-6) Stimulation->ELISA Griess_Assay Griess Assay for NO Stimulation->Griess_Assay Western_Blot Western Blot for Signaling Proteins (p-NF-κB, p-MAPKs, Nrf2) Stimulation->Western_Blot RT_qPCR RT-qPCR for Gene Expression (iNOS, COX-2, HO-1) Stimulation->RT_qPCR

Caption: Experimental workflow for this compound studies.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on this compound's effects on markers of neuroinflammation and oxidative stress.

Table 1: Effect of this compound on Pro-inflammatory Mediators in Activated Microglia

MediatorCell ModelStimulantThis compound Conc.% Inhibition / ReductionReference
TNF-α BV-2LTA20 µMSignificant reduction[1],[2]
IL-1β BV-2LTA20 µMSignificant reduction[1],[2]
IL-6 BV-2LTA20 µMSignificant reduction[1],[2]
PGE2 BV-2LTA20 µMSignificant reduction[1],[2]
NO BV-2LTA20 µMSignificant reduction[6]
iNOS BV-2LTA20 µMSignificant reduction[6],[1],[2]
COX-2 BV-2LTA20 µMSignificant reduction[1],[2]

Table 2: Effect of this compound on Antioxidant Pathway Components

ComponentCell ModelThis compound Conc.EffectReference
Nrf2 Microglia20 µMIncreased nuclear translocation[5]
HO-1 Microglia20 µMUpregulation of expression[3]
NQO1 Microglia20 µMUpregulation of expression[3]

Detailed Experimental Protocols

In Vitro Anti-Neuroinflammatory Assay
  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Pre-treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.

  • Stimulation: Following pre-treatment, neuroinflammation is induced by adding lipoteichoic acid (LTA) or lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL for a specified duration (e.g., 24 hours for cytokine measurements, shorter durations for signaling protein phosphorylation).

  • Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against total and phosphorylated forms of NF-κB, p38, ERK, JNK, and IκBα, as well as antibodies for Nrf2, HO-1, iNOS, and COX-2. After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • RNA Isolation and RT-qPCR: Total RNA is extracted from the cells, and cDNA is synthesized. Real-time quantitative PCR is performed to measure the mRNA expression levels of genes encoding iNOS, COX-2, and HO-1, with a housekeeping gene (e.g., GAPDH) used for normalization.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential through its dual action of suppressing neuroinflammation and bolstering antioxidant defenses. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPKs, and Nrf2, makes it a promising candidate for further investigation in the context of neurodegenerative diseases.

Future research should focus on:

  • In vivo studies: Validating the observed in vitro effects in animal models of Alzheimer's and Parkinson's disease to assess its impact on cognitive and motor functions, as well as neuropathological hallmarks.

  • Pharmacokinetic and bioavailability studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery to the central nervous system.

  • Synergistic effects: Investigating potential synergistic interactions with other therapeutic agents for a multi-targeted approach to treating neurodegenerative diseases.

The continued exploration of this compound's mechanisms of action will be crucial in unlocking its full therapeutic potential for these debilitating conditions.

References

Biological activity of Schisantherin C from Schisandra sphenanthera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera, a plant with a long history in traditional Chinese medicine. Modern pharmacological studies have revealed a spectrum of biological activities for this compound, positioning it as a compound of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of implicated signaling pathways are presented to support further research and development efforts.

Anticancer Activity

This compound has demonstrated notable antiproliferative and cytotoxic effects across a range of human cancer cell lines. Its mechanisms of action primarily involve the induction of cell cycle arrest and apoptosis.

Cytotoxicity and Antiproliferative Effects

The cytotoxic potential of this compound has been quantified in various cancer cell lines, with IC50 values indicating its efficacy. These studies typically employ colorimetric assays, such as the MTT assay, to assess cell viability.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
Bel-7402Hepatocellular Carcinoma81.58 ± 1.0648[1]
KB-3-1Nasopharyngeal Carcinoma108.00 ± 1.1348
Bcap37Breast Cancer136.97 ± 1.5348
PC3Prostate Cancer>100Not Specified[2]
MCF7Breast Cancer>100Not Specified[2]
SK-HEP-1Hepatoma> 10072[3]
SNU-638Stomach Cancer> 10072[3]
Mechanism of Anticancer Action

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, particularly at the G0/G1 phase. In A549 lung cancer cells, treatment with this compound led to a dose-dependent accumulation of cells in the G0/G1 phase, with a corresponding decrease in the S phase population. This cell cycle arrest is associated with the modulation of key regulatory proteins, including cyclin D1, cyclin E, cdk2, and cdk4, as well as the phosphorylation status of the retinoblastoma protein (Rb).

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells

Treatment Concentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/MCitation
ControlNot SpecifiedNot SpecifiedNot Specified
3.75IncreasedDecreasedNot Specified
7.5IncreasedDecreasedNot Specified
15IncreasedDecreasedNot Specified
30IncreasedDecreasedNot Specified
60>70%DecreasedNot Specified

Apoptosis Induction: In human hepatocellular carcinoma (Bel-7402) cells, this compound induces apoptosis, a form of programmed cell death.[1] This is evidenced by morphological changes such as chromatin condensation and fragmentation, which can be visualized by Hoechst 33258 staining.[1] Flow cytometric analysis also reveals a sub-G0/G1 peak, indicative of apoptotic cells with fragmented DNA.[1] For instance, after a 24-hour treatment with 100 µM this compound, the percentage of hypodiploid Bel-7402 cells was 40.61 ± 1.43%.[1]

In contrast, in some cell lines like A549, this compound appears to primarily induce cell cycle arrest without significant apoptosis. This suggests that the cellular response to this compound can be cell-type specific.

Modulation of Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in disease.

PI3K/AKT/mTOR Pathway

In the context of atherosclerosis, this compound has been shown to interfere with the PI3K/AKT/mTOR signaling pathway.[4] In ox-LDL-induced human umbilical vein endothelial cells (HUVECs), this compound inhibited the phosphorylation of PI3K, Akt, and mTOR in a dose-dependent manner, suggesting a role in promoting autophagy.

PI3K_AKT_mTOR_Pathway SchisantherinC This compound PI3K PI3K SchisantherinC->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy CellSurvival Cell Survival/ Proliferation mTOR->CellSurvival

This compound inhibits the PI3K/AKT/mTOR pathway.
MAPK and NF-κB Pathways

This compound has demonstrated anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. It has been observed to decrease the phosphorylation of ERK, p38, and JNK, which are key components of the MAPK pathway.[5] By inhibiting these pathways, this compound can reduce the production of pro-inflammatory mediators.

MAPK_NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_schis cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS ERK ERK LPS->ERK JNK JNK LPS->JNK p38 p38 LPS->p38 IκBα IκBα LPS->IκBα SchisantherinC This compound SchisantherinC->ERK SchisantherinC->JNK SchisantherinC->p38 SchisantherinC->IκBα NFkB NF-κB ERK->NFkB JNK->NFkB p38->NFkB IκBα->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes

This compound inhibits MAPK and NF-κB signaling.
Nrf2 Pathway

This compound has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular antioxidant response. It is suggested that this compound targets Keap1, a negative regulator of Nrf2, leading to the activation of the Nrf2 pathway and subsequent upregulation of antioxidant enzymes. This mechanism contributes to its protective effects against oxidative stress.

Other Biological Activities

  • Antioxidant Activity: this compound has been identified as a contributor to the antioxidant activity of Schisandra sphenanthera.[6]

  • Anti-Hepatitis B Virus (HBV) Activity: this compound exhibits anti-HBV activity, reducing the secretion of HBsAg and HBeAg.[3]

  • Hepatoprotective Effects: Lignans from Schisandra sphenanthera, including this compound, have shown beneficial effects in lowering serum glutamic-pyruvic transaminase levels in patients with chronic viral hepatitis.[7][8]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[9][10]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Flow Cytometry for Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Protein Analysis

This protocol allows for the detection and quantification of specific proteins involved in signaling pathways.

Materials:

  • Cell lysates from treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature protein samples by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation A1 Seed Cancer Cells (e.g., A549, Bel-7402) A2 Treat with This compound A1->A2 B1 MTT Assay (Cell Viability) A2->B1 B2 Flow Cytometry (Cell Cycle/Apoptosis) A2->B2 B3 Western Blot (Protein Expression) A2->B3 B4 Hoechst Staining (Nuclear Morphology) A2->B4 C1 Determine IC50 B1->C1 C2 Quantify Cell Cycle Phase Distribution B2->C2 C3 Analyze Signaling Pathway Modulation B3->C3 C4 Observe Apoptotic Characteristics B4->C4

A typical experimental workflow for assessing the anticancer activity of this compound.

Conclusion

This compound, a bioactive lignan from Schisandra sphenanthera, exhibits a range of promising pharmacological activities, particularly in the realm of oncology. Its ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its modulation of key signaling pathways such as PI3K/AKT/mTOR, MAPK, and NF-κB, underscores its potential as a lead compound for the development of novel therapeutics. Furthermore, its antioxidant and anti-inflammatory properties suggest broader therapeutic applications. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound.

References

Unveiling the Anti-inflammatory Potential of Schisantherin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, is emerging as a compound of significant interest in the field of pharmacology due to its potential anti-inflammatory properties. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound in cellular models, designed for researchers, scientists, and drug development professionals. This document outlines the key molecular targets of this compound, presents available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways.

Quantitative Data on the Anti-inflammatory Effects of this compound and Related Lignans

The following tables summarize the observed effects of this compound and its closely related compounds, Schisantherin A and B, on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. While specific IC50 values for this compound are not yet widely published, the available data indicates a significant, dose-dependent inhibitory activity.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineConcentration% Inhibition of NO ProductionIC50 ValueReference
This compoundRAW 264.72.5, 5, 10, 20 µMSignificant reduction observedNot Reported[1][2]
Schisantherin ARAW 264.70.5, 2.5, 25 mg/LConcentration-dependent reduction (p<0.01)Not Reported
SchisandrinRAW 264.7Not SpecifiedInhibited NO productionNot Reported

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CytokineCompoundCell LineConcentration% InhibitionReference
TNF-αThis compoundRAW 264.72.5, 5, 10, 20 µMSignificant reduction to basal levels[1][2]
TNF-αSchisantherin ARAW 264.70.5, 2.5, 25 mg/LConcentration-dependent reduction (p<0.01)
IL-6This compoundRAW 264.72.5, 5, 10, 20 µMSignificant reduction to basal levels[1][2]
IL-6Schisantherin ARAW 264.70.5, 2.5, 25 mg/LConcentration-dependent reduction (p<0.01)
IL-1βThis compoundRAW 264.72.5, 5, 10, 20 µMSignificant reduction[1][2]

Table 3: Inhibition of NLRP3 Inflammasome Activation in THP-1 Cells

EffectSchisantherin ASchisantherin BThis compoundPotencyReference
NLRP3 Inflammasome ActivationSuppressedSuppressedSuppressedSch C > Sch B > Sch A[3]
IL-1β SecretionSuppressedSuppressedSuppressed-[3]
PyroptosisSuppressedSuppressedSuppressed-[3]
K+ EffluxWeak effectAlmost completely preventedAlmost completely prevented-[3]

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory mediators. This compound has been shown to interfere with these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been observed to inhibit this process.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocates SchisantherinC This compound SchisantherinC->IKK Inhibits Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkappaB_nuc->Proinflammatory_Genes Induces

Caption: NF-κB signaling pathway and the inhibitory point of this compound.

MAPK Signaling Pathway

The MAPK family, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory genes. This compound has been shown to block the phosphorylation of JNK, ERK, and p38.[2]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) JNK->Transcription_Factors Activate ERK->Transcription_Factors Activate p38->Transcription_Factors Activate SchisantherinC This compound SchisantherinC->JNK Inhibits Phosphorylation SchisantherinC->ERK Inhibits Phosphorylation SchisantherinC->p38 Inhibits Phosphorylation Proinflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Proinflammatory_Genes

Caption: MAPK signaling cascade and the inhibitory action of this compound.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces a form of inflammatory cell death called pyroptosis. This compound has been demonstrated to suppress NLRP3 inflammasome activation.[3]

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Effector Phase LPS LPS TLR4 TLR4 LPS->TLR4 NFkappaB NF-κB TLR4->NFkappaB pro_IL1B_NLRP3_mRNA pro-IL-1β & NLRP3 mRNA NFkappaB->pro_IL1B_NLRP3_mRNA Upregulates NLRP3_complex NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) pro_IL1B_NLRP3_mRNA->NLRP3_complex Provides components DAMPs_PAMPs DAMPs/PAMPs (e.g., ATP, Nigericin) K_efflux K+ Efflux DAMPs_PAMPs->K_efflux K_efflux->NLRP3_complex Triggers Caspase1 Active Caspase-1 NLRP3_complex->Caspase1 Activates SchisantherinC This compound SchisantherinC->K_efflux Prevents SchisantherinC->NLRP3_complex Inhibits pro_IL1B pro-IL-1β Caspase1->pro_IL1B Cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis Induces IL1B Mature IL-1β (Secretion)

Caption: NLRP3 inflammasome activation and inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for key experiments used to evaluate the anti-inflammatory effects of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of this compound in a cellular model.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed RAW 264.7 cells pretreat Pre-treat with this compound (various concentrations) start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant collect_lysate Collect Cell Lysate stimulate->collect_lysate griess Griess Assay (NO) collect_supernatant->griess elisa ELISA (TNF-α, IL-6, IL-1β) collect_supernatant->elisa western Western Blot (p-p65, p-MAPKs, NLRP3, Caspase-1) collect_lysate->western analyze Analyze and Quantify Results griess->analyze elisa->analyze western->analyze

Caption: General experimental workflow for assessing this compound's effects.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate model.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability and Griess assays, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) for 1-2 hours.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO production, shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Production Measurement (Griess Assay)
  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • Griess Reagent: Prepare or use a commercial Griess reagent, which is typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.

  • Reaction: In a 96-well plate, mix equal volumes of the cell supernatant and Griess reagent (e.g., 50 µL of each).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)
  • Sample Collection: Collect the cell culture supernatant after treatment.

  • ELISA Kit: Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

  • Procedure: Follow the manufacturer's protocol, which generally involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the target cytokine.

    • Blocking non-specific binding sites.

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Incubating to form a "sandwich" complex.

    • Washing the plate again.

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Quantification: Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blotting for Signaling Proteins
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-JNK, total JNK, phospho-ERK, total ERK, phospho-p38, total p38, NLRP3, caspase-1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

This compound demonstrates significant anti-inflammatory potential in cellular models by inhibiting the production of key inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β. These effects are mediated through the suppression of the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways. While further research is needed to establish precise quantitative measures such as IC50 values, the existing data strongly supports the continued investigation of this compound as a promising candidate for the development of novel anti-inflammatory therapeutics. The protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of this natural compound.

References

Schisantherin C: A Potential Therapeutic Agent for Liver Disease - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound for the treatment of various liver diseases. Its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anti-fibrotic effects, position it as a strong candidate for further investigation and development. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its therapeutic potential in liver fibrosis, non-alcoholic fatty liver disease (NAFLD), and hepatocellular carcinoma (HCC). The guide details its mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Therapeutic Potential and Mechanism of Action

This compound exerts its hepatoprotective effects through the modulation of multiple signaling pathways implicated in the pathogenesis of liver disease.

Liver Fibrosis

Liver fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring of the liver tissue. A key event in liver fibrosis is the activation of hepatic stellate cells (HSCs), which transform into myofibroblast-like cells and become the primary source of ECM production.

This compound has been shown to mitigate liver fibrosis primarily by inhibiting the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway , a central regulator of fibrosis.[1][2] TGF-β1, a potent pro-fibrotic cytokine, binds to its receptor on HSCs, leading to the phosphorylation and activation of Smad2 and Smad3. These activated Smads then form a complex with Smad4 and translocate to the nucleus to induce the transcription of target genes, including those encoding for collagen and other ECM components. This compound intervenes in this cascade by down-regulating the expression of key proteins in this pathway, thereby suppressing HSC activation and ECM deposition.[2]

Additionally, this compound has been observed to regulate the p38/ERK MAPK signaling pathway, which is also involved in inflammation and the progression of liver fibrosis.[3]

Non-alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of fat in the liver (steatosis), which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. The pathogenesis of NAFLD is closely linked to metabolic dysregulation, including insulin resistance and abnormal lipid metabolism.

While direct studies on this compound in NAFLD are limited, related compounds from Schisandra chinensis have demonstrated beneficial effects by modulating lipid metabolism. For instance, Schisandrin B, another lignan from the same plant, has been shown to mitigate hepatic steatosis by activating the AMP-activated protein kinase (AMPK)/mTOR signaling pathway .[4] AMPK is a crucial energy sensor that, when activated, promotes fatty acid oxidation and inhibits lipid synthesis. It is plausible that this compound shares a similar mechanism of action in ameliorating NAFLD.

Hepatocellular Carcinoma (HCC)

Hepatocellular carcinoma is the most common type of primary liver cancer and a major cause of cancer-related death worldwide. The anti-tumor effects of this compound and its analogs are attributed to their ability to inhibit cancer cell proliferation and induce apoptosis.

Studies on the closely related compound, Schisantherin A, have shown that it can inhibit the proliferation and migration of HCC cells by regulating glucose metabolism.[5] Furthermore, Schisantherin A has demonstrated cytotoxic effects against various liver cancer cell lines, with IC50 values in the micromolar range. While specific IC50 values for this compound are not as readily available in the reviewed literature, the data on related compounds strongly suggest its potential as an anti-cancer agent.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound and related compounds in the context of liver disease.

Table 1: In Vitro Cytotoxicity of Schisantherin Analogs in Hepatocellular Carcinoma Cell Lines

CompoundCell LineIC50 (µM)AssayReference
Schisantherin AHep3B~15CCK-8[5]
Schisantherin AHCCLM3~20CCK-8[5]
Compound 1HepG210-50Crystal Violet[6]
Compound 2HepG210-50Crystal Violet[6]

Note: Compounds 1 and 2 are regioisomers of a quercetin derivative, not directly this compound, but demonstrate the potential for similar compounds to have cytotoxic effects on HCC cells.

Table 2: Effects of Schizandrin C on Serum and Liver Biomarkers in a CCl4-Induced Mouse Model of Liver Fibrosis

ParameterModel Group (CCl4)Schizandrin C (20 mg/kg) + CCl4Schizandrin C (40 mg/kg) + CCl4Control GroupReference
Serum ALT (U/L) ~250~150~100~50[3]
Serum AST (U/L) ~400~250~180~100[3]
Serum TBIL (µmol/L) ~12~8~6~4[3]
Liver Hydroxyproline (µg/g) ~1.8~1.4~1.2~1.0[3]

Data are approximate values interpreted from graphical representations in the cited literature.

Table 3: Effects of Schisandra Polysaccharide (SCP) on Serum Lipid Profile in a High-Fat Diet-Induced NAFLD Mouse Model

ParameterNAFLD GroupNAFLD + SCP (100 mg/kg)Control GroupReference
TC (mmol/L) 5.79 ± 0.704.15 ± 0.862.89 ± 0.26[7]
TG (mmol/L) 1.47 ± 0.311.01 ± 0.210.85 ± 0.11[7]
LDL-C (mmol/L) 2.15 ± 0.611.23 ± 0.240.90 ± 0.05[7]
HDL-C (mmol/L) 1.06 ± 0.211.45 ± 0.381.58 ± 0.54[7]

Note: This data is for Schisandra polysaccharide, not this compound specifically, but illustrates the potential of Schisandra-derived compounds in managing NAFLD.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a framework for researchers to replicate and build upon these findings.

In Vitro Assays
  • LX-2 Cells (Human Hepatic Stellate Cell Line): LX-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8][9] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are typically seeded and allowed to adhere for 24 hours before treatment.

  • HepG2 and other HCC Cells: Hepatocellular carcinoma cell lines are generally cultured in Eagle's Minimum Essential Medium (EMEM) or DMEM, supplemented with 10% FBS and 1% penicillin-streptomycin, under the same incubator conditions as LX-2 cells.[8]

  • Seed cells (e.g., LX-2 or HCC cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

  • If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the control (vehicle-treated) group.

  • Lyse cells or homogenized liver tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-50 µg) on a 10-12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-p-Smad2/3, anti-Smad2/3, anti-p-AMPK, anti-AMPK, anti-β-actin) overnight at 4°C.[2][10][11][12][13]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Animal Models
  • Use male C57BL/6J mice (6-8 weeks old).

  • Induce liver fibrosis by intraperitoneal (i.p.) injection of a 10% solution of carbon tetrachloride (CCl4) in olive oil at a dose of 1-2 mL/kg body weight, twice weekly for 4-8 weeks.[1][3][14][15][16][17]

  • Administer this compound (e.g., 20-40 mg/kg) or vehicle control orally (by gavage) daily, starting from a predetermined time point during the CCl4 induction period.

  • At the end of the experiment, collect blood samples for serum biochemical analysis (ALT, AST, TBIL) and euthanize the mice.

  • Harvest liver tissues for histopathological analysis (H&E and Masson's trichrome staining), hydroxyproline content assay, and western blot or qPCR analysis.

  • Use male C57BL/6J mice (6-8 weeks old).

  • Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-16 weeks to induce NAFLD.[7][18][19]

  • Administer this compound or vehicle control orally daily for a specified duration during the HFD feeding period.

  • Monitor body weight and food intake regularly.

  • At the end of the study, collect blood for analysis of serum lipid profiles (TC, TG, LDL-C, HDL-C) and liver enzymes.

  • Harvest liver tissues for histological examination (H&E and Oil Red O staining) and analysis of gene and protein expression related to lipid metabolism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation in a liver fibrosis model.

TGF_beta_Smad_Pathway cluster_nucleus Nucleus TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor (TβRI/TβRII) TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (Collagen, α-SMA) Smad_complex->Gene_transcription promotes Nucleus Nucleus Fibrosis Liver Fibrosis Gene_transcription->Fibrosis Schisantherin_C This compound Schisantherin_C->TGF_beta_R inhibits Schisantherin_C->p_Smad2_3 inhibits

Caption: TGF-β/Smad Signaling Pathway in Liver Fibrosis and Inhibition by this compound.

AMPK_Pathway_NAFLD Schisantherin_C This compound AMPK AMPK Schisantherin_C->AMPK activates p_AMPK p-AMPK (Active) AMPK->p_AMPK ACC ACC p_AMPK->ACC phosphorylates SREBP1c SREBP-1c p_AMPK->SREBP1c inhibits CPT1 CPT1 p_AMPK->CPT1 activates p_ACC p-ACC (Inactive) ACC->p_ACC Fatty_acid_synthesis Fatty Acid Synthesis p_ACC->Fatty_acid_synthesis inhibits SREBP1c->Fatty_acid_synthesis promotes Lipid_accumulation Hepatic Lipid Accumulation Fatty_acid_synthesis->Lipid_accumulation Fatty_acid_oxidation Fatty Acid Oxidation CPT1->Fatty_acid_oxidation promotes Fatty_acid_oxidation->Lipid_accumulation reduces

Caption: Proposed AMPK Signaling Pathway in NAFLD and Modulation by this compound.

Experimental_Workflow_Liver_Fibrosis start Start: C57BL/6J Mice induction Induction of Liver Fibrosis (CCl4 i.p. injection, twice weekly, 4-8 weeks) start->induction treatment Treatment Groups (Vehicle, this compound oral gavage, daily) induction->treatment monitoring Monitoring (Body weight, clinical signs) treatment->monitoring endpoint Endpoint (4-8 weeks) monitoring->endpoint blood_collection Blood Collection (Serum analysis: ALT, AST, TBIL) endpoint->blood_collection euthanasia Euthanasia & Liver Harvest endpoint->euthanasia data_analysis Data Analysis & Interpretation blood_collection->data_analysis histology Histopathology (H&E, Masson's Trichrome) euthanasia->histology biochemical Biochemical Analysis (Hydroxyproline content) euthanasia->biochemical molecular Molecular Analysis (Western Blot, qPCR for α-SMA, Collagen I, p-Smad2/3) euthanasia->molecular histology->data_analysis biochemical->data_analysis molecular->data_analysis

Caption: Experimental Workflow for Evaluating this compound in a Mouse Model of Liver Fibrosis.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for various liver diseases in preclinical studies. Its ability to target key signaling pathways involved in liver fibrosis, steatosis, and cancer progression underscores its promise. However, further research is warranted to fully elucidate its therapeutic efficacy and safety profile.

Future studies should focus on:

  • Conducting more comprehensive studies specifically on this compound to generate robust quantitative data on its efficacy in various liver disease models.

  • Elucidating the detailed molecular mechanisms of action, including its effects on other relevant signaling pathways and cellular processes.

  • Evaluating the pharmacokinetic and pharmacodynamic properties of this compound to optimize dosing and delivery.

  • Conducting preclinical toxicology studies to assess its safety profile.

  • Ultimately, translating these promising preclinical findings into well-designed clinical trials to evaluate the therapeutic potential of this compound in patients with liver disease.

References

The Cytotoxic Effects of Schisantherin C on Human Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on various human cancer cell lines. It consolidates quantitative data, details experimental methodologies, and visualizes the key signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Data Presentation: Cytotoxicity and Cellular Effects

The cytotoxic activity of this compound and its closely related analogue, Schisantherin A, has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the tables below. Furthermore, data on the induction of apoptosis and cell cycle arrest are presented to provide a more complete picture of the cellular response to this compound treatment.

Cell LineCancer TypeIC50 (µM)Treatment Duration (h)Citation
This compound
Bel-7402Hepatocellular Carcinoma81.58 ± 1.0648[1]
KB-3-1Nasopharyngeal Carcinoma108.00 ± 1.1348[1]
Bcap37Breast Cancer136.97 ± 1.5348[1]
Schisantherin A
HepG2Hepatocellular Carcinoma6.65Not Specified[2]
Hep3BHepatocellular Carcinoma10.50Not Specified[2]
Huh7Hepatocellular Carcinoma10.72Not Specified[2]
MKN45Gastric CancerNot SpecifiedNot Specified
SGC-7901Gastric CancerNot SpecifiedNot Specified

Table 1: IC50 Values of this compound and Schisantherin A in Human Cancer Cell Lines. This table summarizes the concentration of this compound or A required to inhibit the growth of 50% of cancer cells in vitro.

Cell LineCancer TypeTreatmentOutcomeQuantitative DataCitation
Bel-7402Hepatocellular Carcinoma100 µM this compound for 24hInduction of Apoptosis40.61 ± 1.43% hypodiploid cells
A549Lung Cancer60 µM this compound for 24hCell Cycle Arrest>70% of cells in G0/G1 phase[3]
U937LeukemiaNot SpecifiedInduction of ApoptosisNot Specified[4]

Table 2: Apoptosis and Cell Cycle Arrest Induced by this compound. This table highlights the cellular mechanisms by which this compound exerts its cytotoxic effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers looking to replicate or build upon the existing research.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of this compound (e.g., 12.5 to 200 µM) and a vehicle control (DMSO) for the desired duration (e.g., 48 hours).[1]

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B 24h Incubation C Add MTT Reagent B->C 48h Treatment D Incubate and Solubilize Formazan C->D 4h Incubation E Measure Absorbance D->E

MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA and is used to identify necrotic or late apoptotic cells with compromised membranes.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the MTT assay.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Analysis cluster_workflow Apoptosis Analysis Workflow A Cell Treatment with this compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Flow Cytometry Analysis D->E 15 min Incubation

Apoptosis Assay Experimental Workflow
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Human cancer cell lines

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This technique is crucial for investigating the molecular mechanisms underlying the effects of this compound, such as the modulation of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-JNK, p-STING)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and death.

Intrinsic Apoptosis Pathway

This compound has been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

Intrinsic_Apoptosis SchisantherinC This compound Bcl2 Bcl-2 (Anti-apoptotic) SchisantherinC->Bcl2 Inhibits Bax Bax (Pro-apoptotic) SchisantherinC->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway
JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the MAPK pathway, is often activated in response to cellular stress. Schisantherin A, a related compound, has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK pathway.[5]

JNK_Pathway SchisantherinA Schisantherin A ROS ROS SchisantherinA->ROS Induces JNK JNK ROS->JNK Activates Apoptosis Apoptosis JNK->Apoptosis

JNK Signaling Pathway
cGAS-STING Pathway

Recent studies have indicated that this compound can enhance the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an immune response, which can contribute to anti-tumor effects.

cGAS_STING_Pathway SchisantherinC This compound cGAS cGAS SchisantherinC->cGAS Enhances Activation STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Transcription AntiTumor Anti-tumor Immunity IFN->AntiTumor

cGAS-STING Signaling Pathway

Conclusion

This compound demonstrates significant cytotoxic effects against a variety of human cancer cell lines. Its mechanisms of action involve the induction of apoptosis through the intrinsic pathway, modulation of the JNK signaling pathway, and enhancement of the cGAS-STING pathway. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound as an anti-cancer agent. Future studies should focus on elucidating the detailed molecular interactions within these signaling pathways and evaluating the in vivo efficacy and safety of this promising natural compound.

References

An In-depth Technical Guide to the Pharmacological Profile of Schisantherin C and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the pharmacological properties of Schisantherin C, a bioactive dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus. It details its therapeutic potential, mechanisms of action, and relevant experimental data.

Introduction

This compound is a natural compound belonging to the family of dibenzocyclooctadiene lignans, which are the principal active constituents of the fruit of Schisandra chinensis and Schisandra sphenanthera.[1][2] These plants have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. Modern pharmacological research has identified this compound and its derivatives, such as Schisantherin A, as potent bioactive molecules with a wide spectrum of activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[3][4][5] This guide synthesizes current research to provide a detailed technical profile of this compound, focusing on its molecular mechanisms, quantitative effects, and the experimental protocols used for its evaluation.

Key Pharmacological Activities

This compound and its related lignans exhibit multiple pharmacological effects, making them promising candidates for further drug development.

Anti-Cancer and Antiproliferative Activity

This compound has demonstrated significant antiproliferative effects in various human cancer cell lines.[6] Its primary mechanism in this context appears to be the induction of cell cycle arrest at the G0/G1 phase. This is achieved by down-regulating key cell cycle proteins like cyclin E and up-regulating cyclin-dependent kinase inhibitors such as p27.[6] Studies on human cancer cell lines have established its dose-dependent cytotoxic effects.[6]

Anti-Inflammatory and Antioxidant Properties

This compound is a potent anti-inflammatory and antioxidant agent.[3] It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[3] This is accomplished by inhibiting key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3]

Its antioxidant effects are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8] this compound targets Keap1, a negative regulator of Nrf2, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes, which encode for protective enzymes like heme oxygenase-1 (HO-1).[7][8][9]

Neuroprotective Effects

Dibenzocyclooctadiene lignans, including Schisantherin A (a closely related derivative), have shown significant neuroprotective potential.[8] These compounds can improve learning and memory by enhancing the brain's antioxidant capacity and protecting neurons from oxidative damage.[8] The underlying mechanism involves the modulation of the Nrf2/ARE signaling pathway and the inhibition of apoptosis in hippocampal neurons.[8]

Activity in Atherosclerosis

Recent studies suggest that Schisandrin C can interfere with the PI3K/AKT/mTOR autophagy pathway, which is implicated in the pathogenesis of atherosclerosis.[10][11][12] By modulating this pathway, Schisandrin C may help in maintaining the balance of lipid metabolism and reducing the inflammatory responses that contribute to the formation of atherosclerotic plaques.[10][11][12]

Antiviral and Hepatoprotective Effects

This compound has also been noted for its anti-HBV (Hepatitis B virus) activity, significantly inhibiting the secretion of HBsAg and HBeAg antigens in infected cells.[13] This, combined with the general hepatoprotective properties of Schisandra lignans, highlights its potential in treating liver diseases.[3]

Quantitative Pharmacological Data

The cytotoxic effects of Schisandrin C (often used interchangeably in literature with this compound for similar compounds) have been quantified in several human cancer cell lines. The data is summarized below.

Cell LineCancer TypeCompoundIC50 Value (µM)Exposure Time (h)Reference
Bel-7402Human Hepatocellular CarcinomaSchisandrin C81.58 ± 1.0648[6]
KB-3-1Human Nasopharyngeal CarcinomaSchisandrin C108.00 ± 1.1348[6]
Bcap37Human Breast CancerSchisandrin C136.97 ± 1.5348[6]

Mechanisms of Action: Signaling Pathways

The diverse pharmacological activities of this compound are rooted in its ability to modulate multiple critical intracellular signaling pathways.

Anti-Inflammatory Signaling (MAPK & NF-κB)

This compound mitigates inflammatory responses by targeting the MAPK and NF-κB signaling cascades. Upon stimulation by agents like lipopolysaccharide (LPS), it inhibits the phosphorylation of key MAPK proteins (p38, ERK, JNK) and prevents the degradation of IκBα. This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of pro-inflammatory genes.[3][14][15][16]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_p MAPK Phosphorylation (p38, ERK, JNK) TLR4->MAPK_p IkB_p IκBα Degradation TLR4->IkB_p NFkB NF-κB Activation (p65 Nuclear Translocation) MAPK_p->NFkB IkB_p->NFkB Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB->Inflammation SchisC This compound SchisC->MAPK_p SchisC->IkB_p G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation SchisC This compound SchisC->Keap1_Nrf2 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, SOD) ARE->Antioxidant_Genes G oxLDL ox-LDL PI3K PI3K oxLDL->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits SchisC Schisandrin C SchisC->PI3K SchisC->Akt SchisC->mTOR G start Cell Seeding & Treatment harvest Harvest & Wash (PBS) start->harvest fix Fixation (70% Cold Ethanol) harvest->fix stain Staining (Propidium Iodide + RNase A) fix->stain acquire Data Acquisition (Flow Cytometer) stain->acquire analyze Analysis (Cell Cycle Modeling) acquire->analyze

References

Preliminary Studies on the Bioavailability of Schisantherin C: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera, has been identified as a potential bioactive compound.[1][2] However, to date, there is a notable absence of published preliminary studies specifically investigating its bioavailability and pharmacokinetic profile. This technical guide addresses this knowledge gap by providing a comprehensive overview of the established methodologies for determining the bioavailability of structurally similar lignans from the Schisandra genus, such as Schisandrin and Schisantherin A. By detailing the experimental protocols and presenting the pharmacokinetic data for these related compounds, this document serves as a foundational resource for researchers and drug development professionals seeking to initiate and design robust preliminary studies on the bioavailability of this compound.

Introduction to this compound

This compound is one of several bioactive lignans found in Schisandra sphenanthera, a plant with a long history of use in traditional Chinese medicine.[1][2] While pharmacological studies have highlighted the therapeutic potential of various Schisandra lignans, including hepatoprotective and anti-inflammatory effects, the specific biological activities and pharmacokinetic properties of this compound remain largely unexplored.[2][3] Understanding the bioavailability of this compound is a critical first step in evaluating its potential as a therapeutic agent. This guide provides the necessary methodological framework to undertake such an investigation.

Experimental Protocols for Bioavailability Studies of Schisandra Lignans

The following sections detail the established experimental protocols for conducting pharmacokinetic and bioavailability studies on Schisandra lignans, primarily based on research on Schisandrin. These methodologies are directly applicable to the study of this compound.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of Schisandra lignans.[4]

  • Housing and Acclimatization: Animals should be housed in a controlled environment with regulated temperature and humidity and allowed to acclimatize for a week before the experiment.[5]

  • Drug Administration: For oral bioavailability studies, the compound is typically administered via oral gavage. Intravenous administration is used as a reference to determine absolute bioavailability.[6]

Sample Collection and Preparation

A typical workflow for sample collection and preparation in a pharmacokinetic study of a Schisandra lignan is illustrated below.

G cluster_0 In Vivo Experiment cluster_1 Sample Preparation cluster_2 Analytical Phase animal_admin Drug Administration (Oral or IV in Rats) blood_sampling Serial Blood Sampling (Jugular Vein) animal_admin->blood_sampling Time Points plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep add_is Add Internal Standard (e.g., Methyl Yellow) plasma_sep->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis UPLC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Pharmacokinetic Modeling lc_ms_analysis->data_processing G cluster_0 Cellular Level Interaction schisantherin Schisantherin A pgp P-glycoprotein (P-gp) Efflux Transporter schisantherin->pgp inhibits absorption Increased Systemic Absorption schisantherin->absorption leads to pgp->absorption limits drug Co-administered Drug (e.g., Lenvatinib) drug->pgp is a substrate for

References

Methodological & Application

Application Notes and Protocols for the Isolation of Schisantherin C from Schisandra chinensis Fruit

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Schisandra chinensis, a fruit-bearing vine native to Northern China and the Russian Far East, is a staple in traditional medicine.[1] Its berries are rich in bioactive lignans, with Schisantherin C being a compound of significant interest due to its potential therapeutic properties, including hepatoprotective, anti-inflammatory, and anti-cancer activities.[2] This document provides a detailed protocol for the isolation and purification of this compound from the fruit of Schisandra chinensis.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the isolation and purification of this compound and other lignans from Schisandra chinensis fruit, as described in the detailed protocol.

CompoundStarting Material (Pre-separated Fraction 1)Final YieldPurity
This compound260 mg16.7 mg>94%
Schizandrin260 mg18.2 mg>94%
Angeloylgomisin H260 mg15.7 mg>94%
Gomisin A260 mg16.5 mg>94%

Experimental Protocols

This protocol details a two-step chromatographic method for the isolation of this compound from the petroleum ether extract of Schisandra chinensis fruits. The procedure involves an initial fractionation using silica gel column chromatography followed by purification using high-speed counter-current chromatography (HSCCC).

Materials and Reagents:

  • Dried fruits of Schisandra chinensis

  • Petroleum ether (60-90°C)

  • Ethyl acetate

  • Methanol

  • Water

  • Silica gel (200-300 mesh)

  • Analytical grade solvents for HPLC analysis

Equipment:

  • Grinder or mill

  • Soxhlet extractor or equivalent extraction apparatus

  • Rotary evaporator

  • Glass column for chromatography

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Filtration apparatus

Protocol:

Step 1: Preparation of the Crude Extract

  • Grind the dried fruits of Schisandra chinensis into a coarse powder.

  • Extract the powdered fruit with petroleum ether (60-90°C) using a Soxhlet extractor or other suitable extraction method.

  • Concentrate the petroleum ether extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 2: Pre-separation by Silica Gel Column Chromatography

  • Pack a glass column with silica gel (200-300 mesh) using petroleum ether as the slurry solvent.

  • Dissolve the crude petroleum ether extract in a minimal amount of petroleum ether and load it onto the prepared silica gel column.

  • Elute the column with a gradient of petroleum ether-ethyl acetate.

  • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Combine the fractions containing the target lignans. This protocol refers to this combined fraction as "Sample 1".

  • Evaporate the solvent from "Sample 1" to yield a semi-purified lignan mixture.

Step 3: Purification of this compound by HSCCC

  • Prepare the two-phase solvent system for HSCCC consisting of petroleum ether-ethyl acetate-methanol-water in a volume ratio of 10:8:10:8.

  • Thoroughly mix the solvent system in a separation funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.

  • Fill the HSCCC column with the stationary phase (upper phase).

  • Dissolve 260 mg of the pre-separated "Sample 1" in a suitable volume of the biphasic solvent mixture.

  • Inject the sample solution into the HSCCC instrument.

  • Perform the separation by pumping the mobile phase (lower phase) at a specific flow rate while the column is rotating at a set speed.

  • Monitor the effluent with a UV detector and collect the fractions corresponding to the different peaks.

  • Combine the fractions containing this compound.

  • Evaporate the solvent to obtain purified this compound.

Step 4: Purity Analysis

  • Determine the purity of the isolated this compound using HPLC.

  • A typical HPLC analysis can be performed on a C18 column with a mobile phase of acetonitrile and water at a detection wavelength of 217 nm.[3]

  • The purity of the isolated this compound should be greater than 94%.[4]

Visualizations

Experimental Workflow

experimental_workflow start Dried Schisandra chinensis Fruit extraction Petroleum Ether Extraction start->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography (Petroleum Ether-Ethyl Acetate Gradient) crude_extract->silica_gel fraction_1 Pre-separated Lignan Fraction (Sample 1) silica_gel->fraction_1 hsccc High-Speed Counter-Current Chromatography (Petroleum Ether-Ethyl Acetate-Methanol-Water 10:8:10:8 v/v) fraction_1->hsccc schisantherin_c Purified this compound hsccc->schisantherin_c hplc Purity Analysis (HPLC) schisantherin_c->hplc final_product This compound (>94% Purity) hplc->final_product signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway schisantherin_c This compound ikk IKKβ schisantherin_c->ikk inhibits p_p38 p-p38 schisantherin_c->p_p38 inhibits p_erk p-ERK schisantherin_c->p_erk inhibits nf_kb NF-κB p65 ikk->nf_kb phosphorylates p_nf_kb p-NF-κB p65 nf_kb->p_nf_kb phosphorylation nucleus Nucleus p_nf_kb->nucleus translocation inflammatory_genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->inflammatory_genes activates p38 p38 MAPK p38->p_p38 phosphorylation erk ERK erk->p_erk phosphorylation p_p38->inflammatory_genes activates p_erk->inflammatory_genes activates

References

Application Notes and Protocols for Evaluating the Bioactivity of Schisantherin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis. This natural compound has garnered significant interest in the scientific community due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent. These bioactivities are attributed to its ability to modulate key cellular signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and MAPK pathways.

These application notes provide detailed protocols for a panel of cell-based assays to evaluate the bioactivity of this compound. The included methodologies are designed to be a valuable resource for researchers investigating the therapeutic potential of this compound.

Data Presentation: Quantitative Bioactivity of this compound

The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
Bel-7402Hepatocellular Carcinoma81.58 ± 1.0648MTT
KB-3-1Nasopharyngeal Carcinoma108.00 ± 1.1348MTT
Bcap37Breast Cancer136.97 ± 1.5348MTT

Experimental Protocols

Assessment of Anti-Cancer Activity

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound on cancer cells. The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., Bel-7402, KB-3-1, Bcap37)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (purity >98%)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 12.5 to 200 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with 0.5% DMSO) and a blank (medium only).

    • Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value from the dose-response curve.

This protocol details the investigation of this compound's effect on the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.

Materials:

  • Human cancer cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the expression of the target proteins to a loading control (e.g., β-actin).

  • Compare the expression levels of phosphorylated and total proteins between treated and untreated cells.

Evaluation of Anti-Inflammatory Activity

This protocol measures the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The Griess assay detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with LPS only).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve:

    • Prepare a standard curve using serial dilutions of sodium nitrite in culture medium.

    • Perform the Griess reaction on the standards in the same manner as the samples.

Data Analysis:

  • Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

  • Determine the percentage of inhibition of NO production by this compound.

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of the pro-inflammatory cytokines TNF-α and IL-6 by LPS-stimulated RAW 264.7 cells treated with this compound.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell seeding, treatment, and stimulation procedure as described in the Griess Assay protocol (Section 2.1).

  • Sample Collection:

    • After the 24-hour incubation, centrifuge the 96-well plates to pellet the cells.

    • Carefully collect the cell culture supernatants for analysis.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits. This typically involves the following steps:

      • Coating the plate with a capture antibody.

      • Adding standards and samples.

      • Adding a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate solution to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance.

Data Analysis:

  • Generate a standard curve for each cytokine using the provided standards.

  • Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

  • Determine the inhibitory effect of this compound on cytokine production.

Investigation of Neuroprotective Effects

This protocol evaluates the ability of this compound to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death, a common model for neurodegenerative diseases.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • Oxidative stress-inducing agent (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))

  • MTT solution

  • Solubilization solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Differentiation (Optional):

    • Seed SH-SY5Y cells in 96-well plates. For a more neuron-like phenotype, cells can be differentiated by treating with retinoic acid for several days prior to the experiment.

  • Pre-treatment with this compound:

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress:

    • Expose the cells to an oxidative stress-inducing agent (e.g., 6-OHDA or H₂O₂) for a duration determined by preliminary experiments to cause significant but not complete cell death.

  • Assessment of Cell Viability:

    • Measure cell viability using the MTT assay as described in Section 1.1.

Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Compare the viability of cells treated with the oxidative stressor alone to those pre-treated with this compound to determine its neuroprotective effect.

Signaling Pathway and Experimental Workflow Diagrams

This compound and the PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Autophagy Autophagy mTORC1->Autophagy inhibits SchisantherinC This compound SchisantherinC->PI3K inhibits SchisantherinC->AKT inhibits SchisantherinC->mTORC1 inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR pathway.

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compound Treat with This compound incubate_24h_1->treat_compound incubate_48h Incubate 48h treat_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

This compound and the NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα (degradation) IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates SchisantherinC This compound SchisantherinC->IKK inhibits InflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->InflammatoryGenes induces transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Griess Assay

Griess_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 pretreat Pre-treat with This compound incubate_24h_1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate_24h_2 Incubate 24h stimulate->incubate_24h_2 collect_supernatant Collect supernatant incubate_24h_2->collect_supernatant add_griess_A Add Griess Reagent A collect_supernatant->add_griess_A incubate_10min_1 Incubate 10 min add_griess_A->incubate_10min_1 add_griess_B Add Griess Reagent B incubate_10min_1->add_griess_B incubate_10min_2 Incubate 10 min add_griess_B->incubate_10min_2 read_absorbance Read absorbance at 540 nm incubate_10min_2->read_absorbance analyze_data Analyze data read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the Griess assay for nitric oxide.

This compound and the MAPK Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor p38 p38 MAPK Receptor->p38 activates ERK ERK Receptor->ERK activates JNK JNK Receptor->JNK activates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors SchisantherinC This compound SchisantherinC->p38 inhibits phosphorylation SchisantherinC->ERK inhibits phosphorylation SchisantherinC->JNK inhibits phosphorylation GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression

Caption: this compound inhibits the MAPK signaling pathway.

Application Notes and Protocols for In Vivo Schisantherin C Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experiments in mice to investigate the therapeutic potential of Schisantherin C.

Introduction to this compound

This compound is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1] Emerging research indicates that this compound possesses a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-apoptotic effects, making it a compound of interest for various therapeutic applications.[2][3] Its mechanisms of action are multifaceted, primarily involving the modulation of key cellular signaling pathways.

Key Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of several critical signaling pathways. Understanding these pathways is crucial for designing mechanistic studies and interpreting experimental outcomes.

PI3K/AKT/mTOR Pathway

This compound has been demonstrated to interfere with the PI3K/AKT/mTOR signaling cascade.[4] This pathway is a central regulator of cell growth, proliferation, survival, and autophagy. In the context of atherosclerosis, this compound has been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR in a dose-dependent manner, thereby promoting autophagy.[4] This suggests its potential in diseases characterized by dysregulated autophagy and cellular stress.

PI3K_AKT_mTOR_Pathway Schisantherin_C This compound PI3K PI3K Schisantherin_C->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy

Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to the promotion of autophagy.

Nrf2/Keap1 Signaling Pathway

This compound has been found to target Keap1, a negative regulator of Nrf2 (Nuclear factor erythroid 2-related factor 2).[3] By targeting Keap1, this compound promotes the activation of the Nrf2 pathway, which plays a critical role in the cellular antioxidant response.[3] This mechanism underlies its potential to attenuate oxidative stress, as demonstrated in models of angiotensin II-challenged vascular endothelium.[3]

Nrf2_Keap1_Pathway Schisantherin_C This compound Keap1 Keap1 Schisantherin_C->Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation to nucleus Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates

Caption: this compound inhibits Keap1, leading to Nrf2 activation and antioxidant gene expression.

In Vivo Experimental Design

Animal Models

The choice of animal model is critical and should align with the research question. Based on existing literature, several mouse models are relevant for studying the effects of this compound.

  • Atherosclerosis Model: An atherosclerosis model can be induced in mice, for example, by feeding them a high-fat diet. This model is suitable for investigating the effects of this compound on lipid metabolism and the development of atherosclerotic plaques.[4]

  • Chronic Stress-Induced Dyslipidemia Model: This model can be established through chronic unpredictable mild stress protocols. It is useful for studying the impact of this compound on metabolic disorders induced by chronic stress.[2]

  • Angiotensin II-Induced Vascular Endothelium Dysfunction Model: Continuous subcutaneous infusion of Angiotensin II can be used to induce oxidative stress and endothelial dysfunction, providing a model to assess the vasoprotective and antioxidant effects of this compound.[3]

  • Cognitive Impairment Models: Intracerebroventricular injection of amyloid-β peptides can be used to create models of Alzheimer's disease-like pathology to evaluate the neuroprotective and cognitive-enhancing effects of this compound.[5]

Dosing and Administration

The selection of an appropriate dose and route of administration is crucial for the success of in vivo studies.

Table 1: Summary of this compound Dosing in Mice

ParameterRecommendationRationale/Reference
Route of Administration Oral gavage (p.o.) or Intraperitoneal (i.p.)Oral gavage is a common and clinically relevant route. Intraperitoneal injection can also be used.[2][6]
Vehicle Physiological salineA commonly used and well-tolerated vehicle.[6]
Dose Range Low dose: ~5 mg/kgHigh dose: ~20 mg/kgEffective doses have been observed in this range for related compounds and in some this compound studies.[2][6] Dose-response studies are recommended.
Frequency Once dailyA common frequency for in vivo studies with lignans.[6]
Duration Dependent on the model (e.g., 10 days to several weeks)Treatment duration should be sufficient to observe a therapeutic effect within the specific disease model.[2][6]

Note: Preliminary dose-finding and toxicity studies are recommended to establish the optimal and safe dose range for the specific mouse strain and experimental model. This compound has been reported to have a low toxicity profile.[2][7]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for an in vivo study investigating this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_assessment Assessment Animal_Acclimation Animal Acclimation (1 week) Group_Allocation Random Group Allocation Animal_Acclimation->Group_Allocation Model_Induction Disease Model Induction Group_Allocation->Model_Induction Treatment_Admin This compound Administration Model_Induction->Treatment_Admin Behavioral_Tests Behavioral Tests (e.g., Y-maze) Treatment_Admin->Behavioral_Tests Sample_Collection Blood and Tissue Sample Collection Behavioral_Tests->Sample_Collection Biochemical_Analysis Biochemical Analysis (e.g., Lipid profile) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Western_Blot Western Blot Analysis (Signaling Pathways) Sample_Collection->Western_Blot

Caption: A typical experimental workflow for in vivo studies of this compound in mice.

Protocol: Assessment of Autophagy and Pyroptosis in Liver Tissue

This protocol is adapted from studies investigating the effects of this compound on chronic stress-induced dyslipidemia.[2]

Objective: To evaluate the effect of this compound on autophagy and pyroptosis markers in the liver of mice.

Materials:

  • Liver tissue homogenates from control and treated mice

  • Protein extraction buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against: Beclin-1, LC3-B, p62, Caspase-1, NLRP3, IL-1β, IL-18, PI3K, p-PI3K, AKT, p-AKT, mTOR, p-mTOR, and a housekeeping protein (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize liver tissue samples in RIPA buffer. Centrifuge at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) onto SDS-PAGE gels and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the housekeeping protein.

Table 2: Key Protein Markers for Analysis

PathwayProtein MarkersExpected Change with this compound
Autophagy Beclin-1, LC3-B/A ratioIncreased[2]
p62Decreased[2]
Pyroptosis Caspase-1, NLRP3, IL-1β, IL-18Decreased[2]
PI3K/AKT/mTOR p-PI3K, p-AKT, p-mTORDecreased[2][4]
Protocol: Evaluation of Antioxidant Effects in Vascular Tissue

This protocol is based on studies investigating the protective effects of this compound against oxidative stress.[3]

Objective: To assess the impact of this compound on oxidative stress markers in aortic tissue.

Materials:

  • Aortic tissue from control and treated mice

  • Homogenization buffer

  • Assay kits for superoxide dismutase (SOD) activity and malondialdehyde (MDA) levels

  • Protein extraction reagents and antibodies for Nrf2 and HO-1 for Western blot analysis (as described in Protocol 4.2)

Procedure:

  • Tissue Preparation: Excise the aorta and homogenize in the appropriate buffer for each assay.

  • SOD Activity Assay: Measure SOD activity in the tissue homogenates according to the manufacturer's instructions of the assay kit.

  • MDA Level Assay: Determine the levels of MDA, a marker of lipid peroxidation, in the tissue homogenates using a commercially available kit.

  • Western Blot for Nrf2 and HO-1: Analyze the expression levels of Nrf2 and its downstream target HO-1 in aortic tissue lysates as described in the Western blot protocol above.

Table 3: Antioxidant and Oxidative Stress Markers

MarkerMethodExpected Change with this compound
SOD Activity Colorimetric Assay KitIncreased
MDA Levels TBARS AssayDecreased
Nrf2 Expression Western BlotIncreased nuclear translocation[3][8]
HO-1 Expression Western BlotIncreased[8]

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups. Statistical analysis, such as one-way ANOVA followed by an appropriate post-hoc test, should be performed to determine the significance of the observed differences. The results should be interpreted in the context of the known signaling pathways of this compound.

By following these application notes and protocols, researchers can design robust in vivo experiments to elucidate the therapeutic potential of this compound in various disease models.

References

Application Note: Quantitative Analysis of Schisantherin C in Plant Extracts Using UPLC-QTOF/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the identification and quantification of Schisantherin C, a key bioactive lignan found in plants of the Schisandra genus, using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS). This method offers high sensitivity, selectivity, and accuracy, making it ideal for the analysis of complex plant matrices. The protocol covers sample preparation, instrument parameters, data acquisition, and quantification.

Introduction

This compound is a dibenzocyclooctadiene lignan primarily isolated from the fruits of Schisandra sphenanthera and Schisandra chinensis. These plants have a long history of use in traditional medicine, and their bioactive compounds are of significant interest for modern drug development. Accurate and reliable quantification of specific lignans like this compound is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. UPLC-QTOF/MS is a powerful analytical technique that combines the high-resolution separation of UPLC with the high mass accuracy and sensitivity of QTOF-MS, enabling precise identification and quantification of target compounds even at low concentrations in complex mixtures.[1][2][3][4]

Experimental Protocols

Materials and Reagents
  • Plant Material: Dried and powdered fruits of Schisandra spp.

  • Reference Standard: this compound (purity >98%).[2]

  • Solvents: HPLC-grade or LC-MS grade methanol and acetonitrile.[2] Formic acid (LC-MS grade).

  • Water: Ultrapure water (18.2 MΩ·cm).[2]

  • Filters: 0.22 µm or 0.45 µm syringe filters.[2][5]

Sample Preparation: Solid-Liquid Extraction
  • Accurately weigh 100-200 mg of the powdered plant material into a centrifuge tube.[2][5][6]

  • Add 10 mL of methanol to the tube.[2][5]

  • Perform ultrasonic extraction for 30 minutes in a water bath set to 65°C.[5]

  • Centrifuge the mixture and collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.[2]

Standard Solution Preparation
  • Stock Solution: Accurately weigh 2 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution (e.g., 0.2 mg/mL).[7][8] Store at 4°C.

  • Working Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve a concentration range suitable for building a calibration curve (e.g., 0.1 to 10.0 µg/mL).[9]

UPLC-QTOF/MS Instrumental Analysis

The following parameters are provided as a typical starting point and may require optimization based on the specific instrument used.

Table 1: Suggested UPLC-QTOF/MS Parameters

Parameter Setting Reference
UPLC System
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) [2][7]
Mobile Phase A Water with 0.1% Formic Acid [2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid [2]
Gradient 0-15 min, linear gradient from 60% to 100% B [7]
Flow Rate 0.3 mL/min [2][7]
Column Temperature 30-35°C [2][7]
Injection Volume 2-10 µL [2][7]
QTOF/MS System
Ionization Mode Positive Electrospray Ionization (ESI+) [1][10]
Capillary Voltage 3500 - 4000 V [7][9]
Cone Voltage 20 - 65 V [1][7]
Source Temperature 100°C [1]
Desolvation Temp. 300 - 350°C [1][7]
Desolvation Gas Flow 600 - 9 L/min (N₂) [1][7]
Mass Scan Range m/z 100 - 1500 [7]

| Acquisition Mode | MS/MS or MSE to collect both precursor and fragment ion data |[11] |

Identification and Quantification
  • Identification: this compound is identified by comparing its retention time and accurate mass measurement of the precursor ion (e.g., [M+H]⁺) with the reference standard.[10][12] Further confirmation is achieved by comparing the fragmentation pattern (MS/MS spectrum) with the standard or with literature data.[12][13] The fragmentation of dibenzocyclooctadiene lignans often involves characteristic losses.[12][14]

  • Quantification: A calibration curve is constructed by plotting the peak area of the extracted ion chromatogram against the concentration of the prepared standard solutions. The concentration of this compound in the plant extracts is then calculated from this regression equation.[7][9]

Diagrams of Workflow and Logic

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plant_sample Plant Material grind Grind & Sieve plant_sample->grind extract Ultrasonic Extraction (Methanol) grind->extract filtrate Filter (0.22 µm) extract->filtrate inject Inject into UPLC-QTOF/MS filtrate->inject standard Reference Standard stock Prepare Stock Solution standard->stock working Prepare Working Standards stock->working working->inject process Acquire MS and MS/MS Data inject->process identify Identify Peak (Retention Time, Accurate Mass, Fragments) process->identify quantify Quantify using Calibration Curve identify->quantify

Caption: Experimental workflow from sample preparation to final quantification.

logical_relationship cluster_uplc UPLC System cluster_qtof QTOF/MS System extract Plant Extract Mixture separation Chromatographic Separation (based on polarity) extract->separation Injection ionization ESI Source (Ionization) separation->ionization Elution by Retention Time ms1 MS1 Scan (Accurate Mass of Precursor Ion) ionization->ms1 cid Collision Cell (Fragmentation) ms1->cid result Confident Identification & Quantification of this compound ms1->result Precursor m/z ms2 MS2 Scan (Accurate Mass of Fragment Ions) cid->ms2 ms2->result Fragment m/z

Caption: Logical diagram of UPLC-QTOF/MS identification and confirmation.

Quantitative Data and Method Validation

Method validation should be performed to ensure reliability, including assessments of linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. The table below summarizes typical validation parameters for lignan analysis from published literature.

Table 2: Example Method Validation Parameters for Lignan Analysis

Parameter Schisantherin B Schisandrin C General Lignans Reference
Linearity (r²) >0.999 >0.999 >0.9997 [1][6]
LOD (µg/mL) 0.43 0.04 0.001 to 0.009 (ng) [1][6]
LOQ (µg/mL) 2.07 0.49 0.003 to 0.031 (ng) [1][6]
Precision (RSD%) <1.15% <1.15% <2.94% [1][6]

| Recovery (%) | - | - | 96.68% - 103.63% |[1] |

Note: Data for this compound specifically was not available in the initial search, so data for structurally similar lignans from the same class are presented as representative examples.

Conclusion

The described UPLC-QTOF/MS method provides a robust and sensitive platform for the accurate detection and quantification of this compound in plant extracts. The protocol's high resolution and mass accuracy are essential for distinguishing between structurally similar lignans and overcoming matrix effects inherent in natural products.[1][15] This application note serves as a comprehensive guide for researchers in natural product chemistry, quality control, and pharmacology.

References

Application Note: Profiling of Schisantherin C using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Schisantherin C is a bioactive dibenzocyclooctadiene lignan found in the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1][2] This compound, along with other related lignans, is believed to contribute to the therapeutic effects of Schisandra extracts, which include hepatoprotective and antioxidant activities.[3][4] Accurate and robust analytical methods are crucial for the quality control of Schisandra-containing products and for pharmacokinetic studies in drug development. While High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are commonly employed for the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) offers a high-resolution alternative, particularly for the analysis of complex matrices.[5][6][7] This application note details a comprehensive protocol for the profiling of this compound using GC-MS.

Instrumentation and Reagents

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)

  • Reagents: Methanol (HPLC grade), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), this compound reference standard (>98% purity)

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Schisandra chinensis Fruits

This protocol outlines the extraction of this compound from dried Schisandra chinensis fruits for subsequent GC-MS analysis.

  • Grinding: Grind the dried fruits of Schisandra chinensis into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.

    • Add 20 mL of methanol to the tube.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Centrifugation and Filtration:

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean collection vial.

  • Solvent Evaporation:

    • Transfer 1 mL of the filtered extract to a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

  • Derivatization:

    • To the dried residue, add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization of polar functional groups.

    • Cool the vial to room temperature before GC-MS injection.

2. GC-MS Analysis Protocol

The following table outlines the optimized GC-MS parameters for the analysis of derivatized this compound.

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Temperature Program
Initial Temperature150°C, hold for 1 min
Ramp 110°C/min to 250°C, hold for 5 min
Ramp 25°C/min to 300°C, hold for 10 min
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Range50-600 m/z
Solvent Delay5 min

Data Presentation

Table 1: Quantitative Parameters for this compound Analysis

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterValueReference
Retention Time (min)~25.5Hypothetical
m/z of Molecular Ion (derivatized)>500Hypothetical
Key Fragment Ions (m/z)To be determined experimentally
Linearity (r²)>0.995[7]
Limit of Detection (LOD)~0.1 µg/mL[7]
Limit of Quantification (LOQ)~0.4 µg/mL[7]
Recovery (%)95-105%Hypothetical
Precision (RSD %)< 2%[7]

Table 2: Example of this compound Content in Schisandra chinensis Samples

This table provides an example of how quantitative data for this compound content in different batches of Schisandra chinensis can be presented.

Sample BatchThis compound Concentration (µg/g)Standard Deviation
Batch A152.45.8
Batch B175.97.2
Batch C148.16.5

Visualizations

Experimental Workflow for GC-MS Profiling of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing sample Schisandra chinensis Fruit Powder extraction Methanolic Extraction (Ultrasonication) sample->extraction 1. Extraction centrifugation Centrifugation & Filtration extraction->centrifugation 2. Purification evaporation Solvent Evaporation centrifugation->evaporation 3. Concentration derivatization Silylation (BSTFA) evaporation->derivatization 4. Derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_identification Peak Identification (Library Search) detection->peak_identification quantification Quantification (Calibration Curve) peak_identification->quantification profiling Chemical Profiling quantification->profiling

Caption: Experimental workflow for this compound profiling.

References

Application Notes and Protocols: Schisantherin C in Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has emerged as a compound of interest in oncological research. Preclinical studies have demonstrated its potential as an anticancer agent, primarily through the induction of cell cycle arrest and apoptosis in various cancer cell lines. These application notes provide a comprehensive overview of the existing research on this compound, detailing its effects in various cancer models and providing protocols for its investigation.

Application Notes

This compound has shown selective cytotoxic effects against several human cancer cell lines, with notable activity in hematological malignancies and solid tumors. Its primary mechanisms of action identified to date are the induction of G1 phase cell cycle arrest and the activation of the intrinsic apoptotic pathway.

In Vitro Cancer Models

1. Human Leukemia (U937 cells)

This compound demonstrates potent anti-proliferative effects in human leukemia U937 cells by inducing G1 cell cycle arrest and apoptosis. This dual mechanism suggests its potential as a therapeutic agent for hematological cancers. The G1 arrest is associated with the modulation of key cell cycle regulatory proteins, while apoptosis is triggered through a caspase-dependent pathway.

2. Human Hepatocellular Carcinoma (Bel-7402 cells)

In human hepatocellular carcinoma Bel-7402 cells, this compound primarily induces apoptosis.[1][2] The cytotoxic effects are dose-dependent, with a reported IC50 value of 81.58 ± 1.06 µM after 48 hours of treatment.[1][2] Morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, have been observed following treatment.

3. Human Lung Carcinoma (A549 cells)

The primary effect of this compound on human lung carcinoma A549 cells is the induction of G0/G1 phase cell cycle arrest. This cytostatic effect is achieved through the modulation of cyclins and cyclin-dependent kinases (CDKs) that govern the G1/S transition. While significant apoptosis is not observed, the cell cycle arrest presents a viable strategy for inhibiting tumor growth.

4. Other Cancer Cell Lines

This compound has also been evaluated against human breast cancer (Bcap37) and nasopharyngeal carcinoma (KB-3-1) cell lines, exhibiting moderate cytotoxic effects.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on this compound and the closely related lignan, Schisantherin A.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
Bel-7402Hepatocellular Carcinoma81.58 ± 1.0648
KB-3-1Nasopharyngeal Carcinoma108.00 ± 1.1348
Bcap37Breast Cancer136.97 ± 1.5348

Table 2: In Vivo Anti-Tumor Efficacy of Schisantherin A in a Hepatocellular Carcinoma Xenograft Model

Note: Data for Schisantherin A is presented due to the current lack of published in vivo studies for this compound. These findings suggest a potential for similar in vivo activity for this compound, which warrants further investigation.

Animal ModelCell LineTreatmentDosageTumor Growth Inhibition (%)
Nude MiceHep3BSchisantherin A30 mg/kgSignificant reduction in tumor volume and weight

Signaling Pathways and Experimental Workflows

This compound-Induced G1 Arrest and Apoptosis in U937 Leukemia Cells

G1_Arrest_Apoptosis cluster_cell_cycle G1 Phase Cell Cycle Arrest cluster_apoptosis Intrinsic Apoptosis Pathway SchC_CC This compound p21 p21 (WAF1/CIP1) SchC_CC->p21 Upregulates CyclinD1_CDK4 Cyclin D1 / CDK4 SchC_CC->CyclinD1_CDK4 Downregulates CyclinE_CDK2 Cyclin E / CDK2 SchC_CC->CyclinE_CDK2 Downregulates p21->CyclinD1_CDK4 Inhibits p21->CyclinE_CDK2 Inhibits pRB pRB CyclinD1_CDK4->pRB Phosphorylates CyclinE_CDK2->pRB Phosphorylates pRB_p p-pRB pRB->pRB_p E2F E2F pRB->E2F Inhibits pRB_p->E2F Releases G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes SchC_Apo This compound Bcl2 Bcl-2 SchC_Apo->Bcl2 Downregulates Bcl_xL Bcl-xL SchC_Apo->Bcl_xL Downregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bcl_xL->Mitochondrion Inhibits Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: this compound signaling in U937 cells.

General Experimental Workflow for In Vitro Analysis

workflow start Cancer Cell Culture treatment Treat with this compound (Varying Concentrations and Times) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry - PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) treatment->apoptosis protein Protein Expression Analysis (Western Blot) treatment->protein data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis protein->data_analysis

Caption: Workflow for in vitro evaluation.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in each well with 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cells

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • Add 500 µL of PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression of specific proteins involved in cell cycle regulation and apoptosis.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p21, Cyclin D1, CDK4, Bcl-2, Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection system.

  • Use a loading control (e.g., β-actin) to normalize the protein expression levels.

Conclusion

This compound exhibits promising anticancer properties in a variety of in vitro cancer models, primarily by inducing cell cycle arrest and apoptosis. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the therapeutic potential of this natural compound. Future studies should focus on elucidating the complete signaling pathways in different cancer types and, importantly, on evaluating the in vivo efficacy and safety of this compound in relevant animal models to pave the way for its potential clinical development.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Schisantherin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze apoptosis induced by Schisantherin C, a bioactive lignan isolated from Schisandra chinensis. The protocols detailed below are intended to offer a standardized methodology for assessing the pro-apoptotic potential of this compound in cancer cell lines.

Introduction

This compound is a dibenzocyclooctadiene lignan that has demonstrated cytotoxic effects against various cancer cell lines.[1] Apoptosis, or programmed cell death, is a critical mechanism by which cytotoxic agents eliminate cancerous cells. A reliable method for quantifying apoptosis is essential for evaluating the efficacy of potential anticancer compounds. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust and widely accepted technique for the detection and quantification of apoptotic cells.[2][3][4][5]

Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[2] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is membrane-impermeable and therefore only enters cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[2] Dual staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[3]

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of this compound on various cancer cell lines as reported in preclinical studies.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
Bel-7402Hepatocellular Carcinoma81.58 ± 1.06
KB-3-1Nasopharyngeal Carcinoma108.00 ± 1.13
Bcap37Breast Cancer136.97 ± 1.53

Data adapted from a study on the cytotoxic effects of schisandrin C (an alternative name for this compound).[6]

Table 2: Effect of this compound on Apoptosis Induction in U937 Cells

TreatmentConcentration (µM)% of Apoptotic Cells (Hypothetical)
Control05.2 ± 1.1
This compound5025.8 ± 3.5
This compound10048.9 ± 4.2

This table presents hypothetical flow cytometry data based on the pro-apoptotic mechanism of this compound, which involves the activation of caspases.[2] The actual percentages will vary depending on the cell line and experimental conditions.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through the intrinsic pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases. Specifically, this compound treatment has been observed to down-regulate the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while activating pro-caspase-9 and pro-caspase-3.[2] Activated caspase-3 then cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

Schisantherin_C_Apoptosis_Pathway Schisantherin_C This compound Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) Schisantherin_C->Bcl2_BclxL inhibits Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2_BclxL->Bax_Bak inhibit Bax_Bak->Mitochondrion permeabilize Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis pathway.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for culturing cells and treating them with this compound to induce apoptosis.

Materials:

  • Cancer cell line of interest (e.g., Bel-7402, U937)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.

  • Incubate the cells overnight to allow for attachment (for adherent cells) and recovery.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration used.

  • Remove the old medium and treat the cells with the prepared concentrations of this compound and the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Annexin V/PI Staining for Flow Cytometry

This protocol details the staining procedure for detecting apoptotic cells using an Annexin V-FITC/PI apoptosis detection kit.

Materials:

  • Treated and control cells from Protocol 1

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension cells: Transfer the cells directly into centrifuge tubes.

  • Centrifuge the cell suspension at 300-400 x g for 5 minutes.

  • Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Flow Cytometry Analysis

Instrumentation and Setup:

  • A flow cytometer equipped with a 488 nm laser for excitation.

  • Set up the instrument to detect FITC fluorescence (typically in the FL1 channel, ~530 nm) and PI fluorescence (typically in the FL2 or FL3 channel, >670 nm).

  • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

Data Analysis:

  • Acquire data for at least 10,000 events per sample.

  • Create a dot plot of FITC (Annexin V) versus PI.

  • Establish quadrants to differentiate the following populations:

    • Lower-left quadrant (Annexin V-/PI-): Live cells

    • Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left quadrant (Annexin V-/PI+): Necrotic cells

  • Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis induced by this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound-induced apoptosis.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture Cell Seeding & Culture Drug_Treatment This compound Treatment Cell_Culture->Drug_Treatment Harvesting Cell Harvesting Drug_Treatment->Harvesting Washing Washing with PBS Harvesting->Washing Staining Annexin V/PI Staining Washing->Staining Flow_Cytometry Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis Data Analysis & Quantification Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for apoptosis analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Parameters for Schisantherin C Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Schisantherin C.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My this compound peak is tailing. What are the potential causes and solutions?

A: Peak tailing is a common issue in HPLC and can be caused by several factors, particularly when analyzing compounds from complex matrices like plant extracts.[1]

  • Cause 1: Secondary Interactions: Residual silanols on the silica-based C18 column can interact with polar functional groups on this compound, leading to tailing.[2]

    • Solution: Add a competitive base (e.g., a low concentration of triethylamine) to the mobile phase to block the active silanol groups. Alternatively, using a base-deactivated column can mitigate these interactions. Adjusting the mobile phase pH to a lower value can also help by keeping the silanols in a non-ionized state.[2]

  • Cause 2: Column Contamination or Degradation: Accumulation of strongly retained compounds from the sample matrix on the column can lead to active sites that cause tailing.

    • Solution: Implement a robust column washing procedure after each analytical run. If the problem persists, consider replacing the guard column or the analytical column.[3]

  • Cause 3: Metal Contamination: Heavy metal contamination in the sample or from the HPLC system can chelate with the analyte, causing tailing.

    • Solution: Add a chelating agent like EDTA to the mobile phase.[4]

Q: My chromatogram shows peak fronting for this compound. What should I investigate?

A: Peak fronting is often related to sample overload or issues with the sample solvent.[1]

  • Cause 1: Sample Overload: Injecting too concentrated a sample can saturate the column, leading to a distorted peak shape.

    • Solution: Dilute the sample and reinject. If sensitivity is an issue, consider optimizing the sample preparation to enrich this compound while removing interfering substances.

  • Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in fronting.[5]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

Q: Why is my this compound peak splitting into two or more peaks?

A: Peak splitting can be a sign of several issues, from column problems to sample degradation.[6]

  • Cause 1: Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in split peaks.[2]

    • Solution: Reverse-flush the column to remove any particulates that may be causing a blockage. If a void is suspected, the column may need to be replaced.

  • Cause 2: Sample Co-elution: An impurity or related compound may be co-eluting with this compound.

    • Solution: Adjust the mobile phase composition or gradient to improve resolution. A change in the organic modifier (e.g., methanol to acetonitrile) or the use of a different column chemistry may be necessary.

  • Cause 3: Sample Degradation: this compound may be unstable under the analytical conditions.

    • Solution: Investigate the stability of this compound in the sample solvent and mobile phase. Ensure samples are fresh or have been stored properly.

Issue 2: Inconsistent Retention Times

Q: The retention time for this compound is drifting between injections. What could be the problem?

A: Retention time drift can compromise the reliability of your analysis. The issue often lies with the mobile phase or the HPLC pump.[7]

  • Cause 1: Mobile Phase Composition Change: Evaporation of the more volatile solvent component in the mobile phase can lead to a gradual change in its composition, causing retention time drift.[8]

    • Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase daily. Ensure adequate mixing if using an online mixing system.

  • Cause 2: Inadequate Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times can be inconsistent.[8]

    • Solution: Increase the column equilibration time between runs to ensure the column chemistry is stable before the next injection.

  • Cause 3: Pump Malfunction: Inconsistent flow rates due to pump issues, such as leaks or air bubbles, can cause retention time fluctuations.[8]

    • Solution: Purge the pump to remove any air bubbles. Check for leaks in the pump heads and fittings. Regular pump maintenance is crucial for reproducible results.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A reversed-phase C18 column is the most common choice for the separation of lignans like this compound.[10] A mobile phase consisting of a gradient of acetonitrile and water is a good starting point. The detection wavelength is typically set around 217-254 nm.

Q2: How can I improve the resolution between this compound and other lignans in my sample?

A2: To improve resolution, you can optimize the mobile phase gradient. A shallower gradient can increase the separation between closely eluting peaks.[11] You can also try a different organic modifier, such as methanol instead of acetonitrile, as this can alter the selectivity. Additionally, using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) may provide better separation.

Q3: What are the key considerations for sample preparation when analyzing this compound from plant material?

A3: The extraction process is a critical step. An efficient extraction is necessary to ensure a good recovery of this compound.[12] A common approach is ultrasonic or Soxhlet extraction with methanol or ethanol. After extraction, the sample should be filtered through a 0.45 µm or 0.22 µm filter to remove particulates that could block the HPLC column.[13]

Q4: My baseline is noisy. What are the common causes and how can I fix it?

A4: A noisy baseline can be caused by several factors:

  • Air bubbles in the system: Degas the mobile phase thoroughly using an online degasser or by sonication.

  • Contaminated mobile phase: Use HPLC-grade solvents and freshly prepared mobile phase.[14]

  • Detector issues: A failing lamp in a UV detector can cause noise. Ensure the detector is properly warmed up.[13]

  • Leaks: Check all fittings for leaks, as this can cause pressure fluctuations and a noisy baseline.[14]

Data Presentation

Table 1: Summary of HPLC Parameters for this compound Separation

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase A Water or Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Elution A typical gradient might start at 60% B and increase to 100% B over 20-40 minutes[1]
Flow Rate 0.8 - 1.0 mL/min[6]
Column Temperature 25 - 35 °C[6]
Detection Wavelength 217 nm or 254 nm[1][6]
Injection Volume 10 - 20 µL

Experimental Protocols

Protocol 1: HPLC Analysis of this compound in a Plant Extract

  • Sample Preparation (Extraction):

    • Weigh 1.0 g of powdered plant material.

    • Add 25 mL of methanol.

    • Sonication for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Method:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: A: Water, B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 60% B

      • 5-25 min: 60% to 90% B

      • 25-30 min: 90% to 100% B

      • 30-35 min: 100% B

      • 35.1-40 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time with that of a certified reference standard.

    • Quantify the amount of this compound by creating a calibration curve with the reference standard.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Plant Material extract Extraction (Methanol) start->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc_injection HPLC Injection filter->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram identification Peak Identification (vs. Standard) chromatogram->identification quantification Quantification (Calibration Curve) identification->quantification result Final Result quantification->result

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Splitting peak_shape->split Yes rt_shift Retention Time Shift? peak_shape->rt_shift No sol_tailing Check mobile phase pH Use base-deactivated column Clean/replace column tailing->sol_tailing sol_fronting Dilute sample Use weaker sample solvent fronting->sol_fronting sol_split Reverse-flush/replace column Optimize gradient split->sol_split drift Drifting RT rt_shift->drift Yes baseline_issue Baseline Noise/Drift? rt_shift->baseline_issue No sol_rt Check pump Prepare fresh mobile phase Increase equilibration time drift->sol_rt noise Noisy baseline_issue->noise Yes sol_baseline Degas mobile phase Check for leaks Use HPLC-grade solvents noise->sol_baseline

Caption: Troubleshooting workflow for common HPLC problems.

References

Improving the yield of Schisantherin C extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Schisantherin C from plant material, primarily from species of the Schisandra genus.

Troubleshooting Guide

Issue: Low Yield of this compound

Low yields of this compound can be attributed to a variety of factors, from the initial plant material to the specifics of the extraction and purification process. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Potential Cause Troubleshooting Steps
Suboptimal Plant Material - Verify Plant Species and Part: Ensure you are using the correct species (Schisandra sphenanthera is reported to have a higher concentration of this compound than Schisandra chinensis) and the appropriate part of the plant (fruits are the primary source).[1][2] - Harvesting Time: The concentration of lignans can vary with the maturity of the fruit. Use fully mature fruits for extraction. - Drying and Storage: Improper drying can lead to degradation of bioactive compounds. Hot air drying at 50-55°C is a suitable method.[3] Long-term storage, especially at higher temperatures and humidity, can also reduce lignan content.[4]
Inefficient Extraction - Solvent Selection: The polarity of the solvent is critical. Ethanol, particularly in concentrations of 70-95%, is effective for extracting lignans.[3] Non-polar solvents can also be used, but may result in a different profile of extracted compounds.[5] - Extraction Method: Traditional methods like maceration or Soxhlet extraction can be time-consuming and may lead to degradation. Consider modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can improve efficiency.[3] - Extraction Parameters: Optimize parameters such as temperature, time, and the solid-to-liquid ratio. For UAE, a temperature of around 68°C and a time of 60 minutes have been shown to be effective.[3]
Degradation of this compound - Temperature: this compound can be sensitive to high temperatures. Avoid prolonged exposure to excessive heat during extraction and solvent evaporation.[6] - Light and Oxygen: Exposure to light and air can cause oxidative degradation. Conduct experiments in a controlled environment and consider using antioxidants if necessary.
Losses During Purification - Method Selection: Purification methods need to be chosen carefully to minimize loss. Macroporous resin chromatography is a common and effective method for enriching lignans from the crude extract.[3] - Parameter Optimization: For column chromatography, optimize factors like the type of resin, flow rate, and the composition of the elution solvent to ensure efficient separation and recovery of this compound.

Frequently Asked Questions (FAQs)

Extraction

  • Q1: What is the best solvent for extracting this compound? A1: Ethanol, typically in a concentration range of 70% to 95%, is widely recommended for the extraction of this compound and other lignans from Schisandra species. The optimal concentration can depend on the specific extraction method used.[3]

  • Q2: How can I improve the efficiency of my extraction process? A2: Employing modern extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly enhance efficiency compared to traditional methods. Optimizing parameters like extraction time, temperature, and the solid-to-liquid ratio is also crucial. For instance, in UAE, temperatures around 68°C and an extraction time of about 60 minutes have been found to be effective.[3]

  • Q3: Can this compound degrade during extraction? A3: Yes, this compound can be susceptible to degradation, particularly with prolonged exposure to high temperatures.[6] It is advisable to use the mildest effective temperature for your chosen extraction method and to minimize the duration of heat exposure.

Purification

  • Q4: What is a common method for purifying this compound from a crude extract? A4: Macroporous resin chromatography is a widely used and effective technique for the initial purification and enrichment of lignans, including this compound, from the crude plant extract.[3] This can be followed by other chromatographic techniques like preparative HPLC for higher purity.

  • Q5: I am seeing a lot of impurities in my final product. How can I improve the purity? A5: To enhance the purity of your this compound isolate, consider a multi-step purification strategy. After an initial clean-up with macroporous resin, you can employ techniques like silica gel column chromatography or preparative high-performance liquid chromatography (prep-HPLC) for finer separation. Optimizing the mobile phase and gradient in your chromatographic steps is key to resolving closely related compounds.

Quantification

  • Q6: How can I accurately quantify the amount of this compound in my samples? A6: High-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the standard method for the accurate quantification of this compound.[7][8][9][10] A validated HPLC method with a suitable reference standard is essential for obtaining reliable quantitative data.

Data Presentation

Table 1: Comparison of Extraction Methods for Lignans from Schisandra Species

Extraction MethodSolventTemperature (°C)TimeKey FindingsReference
Ultrasound-Assisted Extraction (UAE)84% Ethanol6860 minYield of Schisantherin B was 1.426 mg/g.[3]
Ultra-High Pressure Extraction (UHPE)70% EthanolRoom Temp.4 minEffective for extracting lignans at room temperature.[3]
Traditional Solvent ExtractionEthanolVariesVariesGenerally more time and solvent consuming with lower efficiency.[3]
Matrix Solid-Phase Dispersion (MSPD)85% Methanol (eluent)N/AN/ACombines extraction and purification in a single, less time-consuming step.[11]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation of Plant Material:

    • Dry the fruits of Schisandra sphenanthera at 50-55°C until a constant weight is achieved.

    • Grind the dried fruits into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 80 mL of 84% ethanol (a solid-to-liquid ratio of 1:8 g/mL).[3]

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic temperature to 68°C and the extraction time to 60 minutes.[3]

  • Post-Extraction Processing:

    • After extraction, cool the mixture to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography

  • Preparation of the Crude Extract Solution:

    • Dissolve the crude extract obtained from Protocol 1 in an appropriate volume of 30% ethanol to achieve a suitable concentration for loading onto the column.

  • Column Packing and Equilibration:

    • Select a suitable macroporous resin (e.g., AB-8 or HPD-300).[12]

    • Pack a glass column with the chosen resin and equilibrate the column by washing it with 3-5 bed volumes of 30% ethanol.

  • Loading and Washing:

    • Load the crude extract solution onto the equilibrated column at a controlled flow rate (e.g., 1-2 bed volumes per hour).

    • After loading, wash the column with 3-5 bed volumes of 30% ethanol to remove impurities.

  • Elution:

    • Elute the adsorbed compounds, including this compound, with a higher concentration of ethanol, for example, 70-90% ethanol.[12]

    • Collect the eluate in fractions.

  • Analysis and Pooling:

    • Analyze the collected fractions for the presence of this compound using an appropriate analytical method like HPLC.

    • Pool the fractions containing the highest concentration of this compound.

    • Evaporate the solvent from the pooled fractions to obtain the enriched this compound extract.

Visualizations

Extraction_Workflow PlantMaterial Dried & Powdered Schisandra Fruit Extraction Ultrasound-Assisted Extraction (e.g., 84% Ethanol, 68°C, 60 min) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Lignan Extract Evaporation->CrudeExtract Purification Macroporous Resin Chromatography CrudeExtract->Purification EnrichedExtract Enriched this compound Fraction Purification->EnrichedExtract FinalPurification Optional: Prep-HPLC EnrichedExtract->FinalPurification PureCompound Pure this compound FinalPurification->PureCompound

Caption: A general workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_Extraction Extraction Issues cluster_Material Plant Material Issues cluster_Purification Purification Issues Start Low this compound Yield CheckPlant Incorrect Species/Part or Poor Quality? Start->CheckPlant CheckSolvent Incorrect Solvent or Concentration? OptimizeSolvent Action: Use 70-95% Ethanol CheckSolvent->OptimizeSolvent Yes CheckParams Suboptimal Temp./Time? CheckSolvent->CheckParams No OptimizeParams Action: Optimize UAE/MAE Parameters CheckParams->OptimizeParams Yes CheckLoss Loss During Purification? CheckParams->CheckLoss No CheckPlant->CheckSolvent No SourceMaterial Action: Verify Plant Material & Drying/Storage Conditions CheckPlant->SourceMaterial Yes CheckLoss->Start Re-evaluate OptimizePurification Action: Optimize Resin Type, Elution Conditions CheckLoss->OptimizePurification Yes

References

Troubleshooting low solubility of Schisantherin C in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the low aqueous solubility of Schisantherin C.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For biological experiments, DMSO is a common choice for creating stock solutions.

Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What can I do?

A3: This is a common issue when diluting a drug from an organic solvent stock into an aqueous medium. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final aqueous solution can help maintain solubility. However, be mindful of potential solvent toxicity to your cells or organism.

  • Use a surfactant: Adding a small amount of a biocompatible surfactant to your aqueous buffer can help to keep this compound in solution.

  • Consider formulation strategies: For in vivo or more complex in vitro models, you may need to explore formulation approaches such as liposomes, nanoparticles, or cyclodextrin complexes.

Troubleshooting Guide: Low Solubility of this compound in Aqueous Solutions

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Problem: Precipitate formation upon addition to aqueous buffer.

Logical Workflow for Troubleshooting Precipitation:

Troubleshooting Precipitation start Precipitate Observed in Aqueous Solution check_concentration Is the final concentration too high? start->check_concentration lower_concentration Action: Lower the final concentration check_concentration->lower_concentration Yes check_solvent Is the co-solvent percentage sufficient? check_concentration->check_solvent No success Problem Resolved lower_concentration->success fail Issue Persists: Consult Formulation Specialist lower_concentration->fail increase_solvent Action: Increase co-solvent percentage (check tolerance) check_solvent->increase_solvent No use_surfactant Consider using a biocompatible surfactant check_solvent->use_surfactant Yes increase_solvent->success increase_solvent->fail formulation Explore advanced formulation strategies use_surfactant->formulation formulation->success formulation->fail

Caption: A step-by-step workflow for troubleshooting precipitation of this compound in aqueous solutions.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides available information and data for the closely related compounds, Schisantherin A and B, for reference.

CompoundSolventSolubility
This compound WaterInsoluble
DMSOSoluble[2]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]
Schisantherin A WaterInsoluble[3]
DMSO≥ 100 mg/mL[4]
MethanolSoluble[3]
EthanolSoluble[3]
ChloroformHighly Soluble[3]
AcetoneHighly Soluble[3]
Schisantherin B WaterInsoluble[5]
DMSO100 mg/mL[5]
Ethanol100 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Weigh out the desired amount of this compound powder into a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but be cautious of potential degradation with excessive heat.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility with a Co-solvent (DMSO)
  • Materials:

    • This compound stock solution in DMSO (from Protocol 1)

    • Aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile tubes

  • Procedure:

    • Determine the final desired concentration of this compound and the maximum tolerated concentration of DMSO in your experimental system.

    • In a sterile tube, add the required volume of your aqueous buffer.

    • While vortexing or gently mixing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This gradual addition can help prevent immediate precipitation.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or slightly increasing the co-solvent percentage if your experiment allows.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate key signaling pathways involved in cellular processes like autophagy and oxidative stress response.

PI3K_AKT_mTOR_Pathway SchisantherinC This compound PI3K PI3K SchisantherinC->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy

Caption: this compound can interfere with the PI3K/AKT/mTOR signaling pathway, which is a key regulator of autophagy.

Keap1_Nrf2_Pathway SchisantherinC This compound Keap1 Keap1 SchisantherinC->Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: this compound targets Keap1, leading to the activation of the Nrf2 pathway and subsequent antioxidant gene expression.

References

Technical Support Center: Enhancing the Stability of Schisantherin C in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Schisantherin C in common experimental buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory work.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffers (e.g., PBS, cell culture media) This compound is poorly soluble in water. Adding a concentrated DMSO stock solution directly to an aqueous buffer can cause it to crash out of solution.1. Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as high as your experimental system tolerates, but generally not exceeding 0.5-1%. 2. Stepwise dilution: Add the aqueous buffer to the DMSO stock solution dropwise while vortexing to allow for gradual solvent exchange. 3. Use of solubilizing agents: Consider incorporating excipients like cyclodextrins (e.g., Hydroxypropyl-β-Cyclodextrin) to form inclusion complexes and enhance aqueous solubility.[1]
Loss of compound activity over time during incubation This compound may be degrading under the experimental conditions (e.g., temperature, pH, presence of oxidative species).1. Conduct stability studies: Assess the stability of this compound in your specific buffer and conditions by monitoring its concentration over time using a validated analytical method like HPLC. 2. Control temperature: Perform experiments at the lowest feasible temperature and minimize the duration of incubation at higher temperatures (e.g., 37°C). 3. Optimize pH: If possible, adjust the buffer pH to a range where this compound exhibits greater stability. Generally, slightly acidic to neutral pH is a good starting point for many natural compounds. 4. Add antioxidants: Incorporate antioxidants such as ascorbic acid or tocopherol into your buffer to mitigate oxidative degradation.[2][3]
Inconsistent or non-reproducible experimental results This can be a consequence of compound instability, leading to varying concentrations of the active compound between experiments.1. Prepare fresh solutions: Always use freshly prepared solutions of this compound for your experiments. 2. Protect from light: Store stock solutions and experimental samples protected from light, as phot-degradation can be a concern for many complex organic molecules. 3. Validate analytical methods: Ensure that the method used to quantify this compound is stability-indicating, meaning it can distinguish the intact compound from its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in experimental buffers?

A1: The stability of this compound, like many other lignans, can be influenced by several factors including pH, temperature, light, and the presence of oxidative agents.[4][5] Due to its poor aqueous solubility, precipitation is also a major concern when preparing solutions in aqueous buffers.

Q2: How can I prepare a stable working solution of this compound in a common buffer like PBS?

A2: To prepare a working solution of this compound in PBS, it is recommended to first dissolve the compound in an appropriate organic solvent, such as DMSO, to create a concentrated stock solution. Then, perform a stepwise dilution by slowly adding the PBS to the DMSO stock while vortexing. The final concentration of DMSO should be kept to a minimum, typically below 1%, to avoid solvent-induced artifacts in biological assays. For long-term experiments, the inclusion of a stabilizing agent should be considered.

Q3: Are there any recommended stabilizing agents for this compound?

A3: While specific data for this compound is limited, the use of cyclodextrins and antioxidants is a common strategy for stabilizing similar compounds.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic molecules like this compound, enhancing their solubility and stability in aqueous solutions.[1][6]

  • Antioxidants: Ascorbic acid (Vitamin C) and tocopherol (Vitamin E) can be added to buffers to prevent oxidative degradation, a common degradation pathway for complex organic molecules.[2][7]

Q4: How can I assess the stability of this compound in my specific experimental setup?

A4: A stability study using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the stability of this compound. This involves incubating the compound in your experimental buffer under the intended experimental conditions and monitoring its concentration at various time points.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC-UV

This protocol outlines a general procedure for determining the stability of this compound in a given experimental buffer.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • DMSO (or other suitable organic solvent)

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • Stock Solution (10 mM): Accurately weigh and dissolve this compound in DMSO to prepare a 10 mM stock solution.

  • Working Solution (100 µM): Dilute the stock solution with the experimental buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is below 1%.

3. Stability Study Procedure:

  • Aliquot the working solution into several vials.

  • Incubate the vials under the desired experimental conditions (e.g., 37°C in a light-protected incubator).

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial and immediately analyze it by HPLC.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for lignan analysis. The gradient can be optimized to achieve good separation of this compound from any potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 254 nm.

  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Generate a calibration curve using the this compound reference standard.

  • Quantify the concentration of this compound in each sample at each time point.

  • Plot the concentration of this compound as a function of time to determine the degradation rate.

Data Presentation

Table 1: Hypothetical Stability of this compound (100 µM) in PBS (pH 7.4) at 37°C

Time (hours)Concentration (µM)% Remaining
0100.0100.0
295.295.2
488.988.9
876.576.5
1265.165.1
2442.342.3

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Table 2: Potential Stabilizing Agents for this compound

Stabilizing AgentProposed MechanismTypical ConcentrationReference
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Forms inclusion complexes to increase solubility and protect from degradation.1-5% (w/v)[1][6]
Ascorbic Acid (Vitamin C) Acts as an antioxidant to prevent oxidative degradation.100-500 µM[2][7]
α-Tocopherol (Vitamin E) A lipid-soluble antioxidant that can protect against lipid peroxidation-mediated degradation.10-100 µM[3]

Mandatory Visualizations

experimental_workflow prep_stock Prepare 10 mM Stock in DMSO prep_work Prepare 100 µM Working Solution in Experimental Buffer prep_stock->prep_work incubate Incubate at 37°C (Time points: 0, 2, 4, 8, 12, 24h) prep_work->incubate hplc HPLC-UV Analysis (C18 Column, ACN/H2O gradient) incubate->hplc quantify Quantify this compound Concentration hplc->quantify plot Plot Concentration vs. Time (Determine Degradation Rate) quantify->plot

Caption: Workflow for assessing this compound stability.

stabilization_strategies cluster_instability Instability Issues cluster_solutions Stabilization Strategies instability This compound Instability precipitation Precipitation instability->precipitation degradation Degradation instability->degradation cyclodextrins Cyclodextrins (e.g., HP-β-CD) precipitation->cyclodextrins Enhances Solubility antioxidants Antioxidants (e.g., Ascorbic Acid) degradation->antioxidants Prevents Oxidation ph_control pH Optimization degradation->ph_control Minimizes Hydrolysis

Caption: Strategies to enhance this compound stability.

signaling_pathway schisandrin_c Schisandrin C nf_kb NF-κB Pathway schisandrin_c->nf_kb Inhibits mapk p38/ERK MAPK Pathway schisandrin_c->mapk Inhibits cgas_sting cGAS-STING Pathway schisandrin_c->cgas_sting Enhances inflammation Inflammation nf_kb->inflammation mapk->inflammation lipid_metabolism Lipid Metabolism mapk->lipid_metabolism antiviral_response Antiviral Response cgas_sting->antiviral_response

Caption: Signaling pathways modulated by Schisandrin C.[8][9]

References

Technical Support Center: Optimization of Ultrasonic Extraction for Schisantherin B and C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the ultrasonic-assisted extraction (UAE) of Schisantherin B and C from Schisandra chinensis.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing the ultrasonic-assisted extraction of Schisantherin B and C?

A1: The efficiency of ultrasonic-assisted extraction for Schisantherin B and C is primarily influenced by several key parameters:

  • Solvent Concentration: The concentration of the extraction solvent, typically ethanol, is a significant factor. For Schisandrin B, a high ethanol concentration (around 95%) has been found to be optimal.[1][2]

  • Extraction Temperature: Temperature plays a crucial role in the extraction process. An optimal temperature for Schisandrin B extraction is approximately 60°C.[1][2]

  • Extraction Time: The duration of the ultrasonic treatment affects the yield. A common optimal extraction time is around 70 minutes.[1][2]

  • Ultrasonic Power: The power of the ultrasonic device impacts the efficiency of cell wall disruption and compound release. A power of 600 W has been used effectively for Schisandrin B extraction.[1][2]

  • Solvent-to-Solid Ratio: The ratio of the volume of solvent to the mass of the plant material is another important variable.

Q2: What is a typical yield for Schisantherin B using an optimized ultrasonic extraction method?

A2: Under optimized conditions, the yield of Schisandrin B (SAB) from Schisandra chinensis seeds can be approximately 5.80 mg/g.[1][2]

Q3: Can other lignans be co-extracted with Schisantherin B and C?

A3: Yes, ultrasonic-assisted extraction will co-extract a variety of lignans from Schisandra chinensis. These can include Schisandrin A, Deoxyschizandrin, Gomisin N, and Schisandrol B, among others.[3][4][5] Subsequent purification steps, such as silica gel chromatography, are necessary to isolate Schisantherin B and C.[1][2]

Q4: How stable are Schisantherins during ultrasonic extraction?

A4: While specific stability data for Schisantherins B and C during UAE is not extensively detailed in the provided results, studies on other bioactive compounds in Schisandra chinensis, such as anthocyanins, suggest that ultrasonic treatment has little effect on their stability when the extraction time is kept within optimal ranges (e.g., not exceeding 60 minutes).[6] It is generally understood that UAE is an effective technique for extracting thermally labile compounds as it can be performed at lower temperatures compared to traditional methods.[7]

Q5: What are the advantages of ultrasonic-assisted extraction over traditional methods for Schisantherins?

A5: Compared to conventional solvent extraction methods like maceration or reflux extraction, ultrasonic-assisted extraction offers several advantages:

  • Increased Efficiency: UAE can significantly increase the extraction yield. For instance, an enzymatic and ionic liquid-pretreated ultrasonic method yielded 6.8 times more Schizandrin B than ethanol reflux extraction.[8]

  • Reduced Extraction Time: UAE can dramatically shorten the extraction period from hours to minutes.[9]

  • Lower Solvent Consumption: This method can be more environmentally friendly due to reduced solvent usage.

  • Energy Saving: It is generally a more energy-efficient process.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Schisantherin B/C Sub-optimal extraction parameters.Review and adjust the following parameters based on optimized values: - Ethanol Concentration: Ensure it is around 95%.[1][2] - Temperature: Maintain the extraction temperature at approximately 60°C.[1][2] - Time: Set the ultrasonic duration to about 70 minutes.[1][2] - Ultrasonic Power: Use an appropriate power setting, for example, 600 W.[1][2] - Solvent-to-Solid Ratio: A common ratio to start with is 5 mL/g.[1]
Inefficient cell wall disruption.Ensure the plant material is finely powdered to increase the surface area for extraction. Consider a pre-treatment step if necessary.
Degradation of target compounds.Avoid excessive extraction times or temperatures. While Schisantherins are relatively stable, prolonged exposure to high energy input can lead to degradation.
Poor Reproducibility of Results Inconsistent experimental conditions.Standardize all extraction parameters, including sample weight, solvent volume, temperature, ultrasonic power and frequency, and extraction time. Ensure the ultrasonic probe is submerged to the same depth in the solvent for each run.
Non-homogenous sample material.Ensure the powdered Schisandra chinensis material is well-mixed to guarantee homogeneity between samples.
Extract Contains High Levels of Impurities Non-selective extraction solvent.While ethanol is effective, the crude extract will contain other co-extracted compounds. Subsequent purification steps like silica gel column chromatography are essential for isolating Schisantherin B and C.[1][2]
Plant material quality.The quality and source of the Schisandra chinensis can significantly impact the profile of extracted compounds. Ensure the use of high-quality, properly identified raw material.

Quantitative Data Summary

Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of Schisandrin B (SAB)

ParameterOptimal ValueReference
Solvent 95% Ethanol[1][2]
Temperature 60 °C[1][2]
Extraction Time 70 min[1][2]
Ultrasonic Power 600 W[1]
Solvent-to-Solid Ratio 5 mL/g[1]
Resulting Yield 5.80 mg/g[1][2]

Table 2: Comparison of Extraction Methods for Schizandrin B (SDB)

Extraction MethodKey ParametersYield (mg/g)Reference
Enzymatic, Ionic Liquid Pretreatment with UAE (EIPU) 4.2 mol/L [BMIM]BF4, 20% cellulase, 2.5 h hydrolysis, 1:13 g/mL ratio, pH 5, 450 W, 30 min0.260[8]
Ethanol Reflux Extraction (ERE) 90% ethanol, 1:5 g/mL ratio, 1 h~0.038 (Calculated)[8]

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction of Schisandrin B

This protocol is based on the findings of Zhang et al. (2014).[1][2]

  • Sample Preparation:

    • Grind dried seeds of Schisandra chinensis into a fine powder.

  • Extraction:

    • Weigh a specific amount of the powdered seeds (e.g., 400 g for pilot scale).[1]

    • Add 95% ethanol at a liquid-to-solid ratio of 5 mL/g.[1]

    • Place the mixture in a vessel suitable for ultrasonication.

    • Set the ultrasonic device to a power of 600 W.[1]

    • Maintain the temperature of the mixture at 60°C.[1][2]

    • Apply ultrasonic treatment for 70 minutes.[1][2]

  • Post-Extraction Processing:

    • After extraction, filter the mixture to separate the extract from the solid residue.

    • The resulting supernatant contains the crude extract of Schisandrin B and other lignans.

  • Analysis:

    • Analyze the concentration of Schisandrin B in the extract using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enzymatic and Ionic Liquid-Enhanced Ultrasonic Extraction of Schizandrin B

This protocol is adapted from a study on enhancing extraction from Schisandra chinensis residue.[8]

  • Sample and Reagent Preparation:

    • Use powdered residue of Schisandra chinensis.

    • Prepare a 4.2 mol/L solution of the ionic liquid [BMIM]BF4.

    • Prepare a cellulase solution.

  • Pre-treatment and Extraction:

    • Mix the powdered residue with the ionic liquid and cellulase solution. The material-to-reagent ratio should be 1:13 g/mL, with a cellulase content of 20%.[8]

    • Adjust the pH of the mixture to 5.[8]

    • Allow the enzymatic hydrolysis to proceed for 2.5 hours.[8]

    • Following hydrolysis, subject the mixture to ultrasonic-assisted extraction at a power of 450 W for 30 minutes.[8]

  • Post-Extraction Processing:

    • Centrifuge the mixture to separate the supernatant containing the extracted compounds.

  • Analysis:

    • Determine the yield of Schizandrin B in the supernatant using HPLC.

Visualizations

Experimental_Workflow_UAE cluster_prep Sample Preparation cluster_extraction Ultrasonic Extraction cluster_post_proc Post-Extraction cluster_purification Purification (Optional) start Schisandra chinensis Seeds powder Grind into Fine Powder start->powder mix Mix with 95% Ethanol (5 mL/g) powder->mix ultrasound Ultrasonication (600 W, 60°C, 70 min) mix->ultrasound filter Filtration ultrasound->filter crude_extract Crude Extract filter->crude_extract analysis HPLC Analysis crude_extract->analysis chromatography Silica Gel Chromatography crude_extract->chromatography pure_sab Purified Schisantherin B chromatography->pure_sab

Caption: Workflow for Optimized Ultrasonic-Assisted Extraction of Schisantherin B.

Troubleshooting_Logic cluster_params Check Extraction Parameters cluster_material Check Material & Method cluster_solution Solution start Low Schisantherin Yield solvent Solvent Concentration (Target: 95% Ethanol) start->solvent temp Temperature (Target: 60°C) start->temp time Extraction Time (Target: 70 min) start->time power Ultrasonic Power (Target: 600 W) start->power grind Particle Size (Is it a fine powder?) start->grind homogeneity Sample Homogeneity start->homogeneity adjust Adjust Parameters to Optimal Values solvent->adjust temp->adjust time->adjust power->adjust regrind Re-grind or Ensure Fine Powder grind->regrind mix_sample Homogenize Sample Batch homogeneity->mix_sample

Caption: Troubleshooting Logic for Low Schisantherin B/C Yield.

References

Technical Support Center: Refining Schisantherin C Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Schisantherin C.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary sources for this compound extraction?

This compound is a bioactive lignan predominantly isolated from the dried mature fruits of plants from the Schisandraceae family, particularly Schisandra chinensis and Schisandra sphenanthera.[1][2] The concentration of this compound and other lignans can vary significantly based on the plant's species, geographical origin, and harvesting time.[1]

Q2: What are the main challenges in purifying this compound to a high degree of purity?

The primary challenges in this compound purification include:

  • Complex Starting Material: The crude extracts from Schisandra fruits contain a multitude of structurally similar lignans (e.g., Schisantherin A, B, Schisandrin C) and other compounds like organic acids, essential oils, and pigments, making separation difficult.[1][3]

  • Low Abundance: this compound is often not the most abundant lignan in the extract, requiring highly selective purification techniques.

  • Thermal Instability: Traditional extraction methods that involve prolonged heating can lead to the degradation of target lignans, reducing overall yield and purity.[4]

  • Co-elution: During chromatographic separation, this compound often co-elutes with other isomers and related lignans, necessitating advanced separation methods like preparative HPLC or high-speed counter-current chromatography (HSCCC).[5]

Q3: How do the initial processing and storage of the plant material affect purification outcomes?

The handling of the raw Schisandra fruits is critical. The drying method significantly impacts the final lignan content; for instance, hot air drying at 50°C may yield higher lignan content compared to sun drying.[6][7] Storage conditions also play a crucial role. To maximize the stability and content of lignans, fruits should be stored at low temperatures (e.g., 5°C) and low humidity (e.g., 40%) in appropriate packaging like kraft paper bags.[8] The effective storage period should not exceed one year, as lignan content tends to decrease over longer periods.[8]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Area: Low Extraction Yield

Q: My initial crude extract shows a very low yield of this compound. What factors should I investigate to improve this?

A: Low yield from the initial extraction is a common problem. Consider optimizing the following parameters:

  • Extraction Method: Traditional heat reflux and Soxhlet extractions can be time-consuming and lead to thermal degradation. Consider modern techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE), which offer shorter extraction times and higher efficiency.[4][6] For example, one study on a related lignan found optimal UAE conditions to be an ultrasonic power of 800 W for approximately 60 minutes.[4]

  • Solvent Selection: The choice of solvent is critical. Mixtures of ethanol or methanol with water are commonly used.[6] For lignans, 70% acetone has also been shown to be effective.[3] The optimal solvent ratio should be determined experimentally.

  • Solid-to-Liquid Ratio: An insufficient amount of solvent may lead to incomplete extraction. Experiment with ratios from 1:10 to 1:30 g/mL.[9] A study optimizing Schisantherin A extraction used a solvent-to-solid ratio of 20:1.[4]

  • Particle Size: Ensure the dried fruit is crushed into a fine powder to maximize the surface area available for solvent penetration.[3]

Problem Area: Low Purity After Initial Cleanup

Q: My crude extract is contaminated with pigments and other non-lignan compounds. What preliminary purification steps are most effective?

A: A robust preliminary purification step is essential to remove bulk impurities before fine separation.

  • Liquid-Liquid Extraction: After initial solvent extraction (e.g., with ethanol or acetone), the concentrate can be partitioned. A common method involves dissolving the crude extract in water and then extracting it multiple times with a solvent like ethyl acetate, which will separate the lignans into the organic layer.[3]

  • Macroporous Resin Chromatography: This is a highly effective technique for enriching lignans and removing polar impurities like sugars and organic acids, as well as some pigments.[6][9] Resins like HPD100 and AB-8 are commonly used. One study reported that using HPD100 macroporous resin increased the purity of Schisantherin B by 28.56%.[6][7] The process involves loading the crude extract onto the resin column, washing with water to remove impurities, and then eluting the lignan fraction with an ethanol-water gradient.

G cluster_workflow Preliminary Purification Workflow cluster_resin Resin Purification Detail A Crude Extract (Ethanol/Acetone) B Solvent Evaporation & Re-dissolve in Water A->B E OR C Liquid-Liquid Extraction (with Ethyl Acetate) B->C D Enriched Lignan Fraction (Ethyl Acetate Layer) C->D F Macroporous Resin Column Chromatography E->F G Wash with Water (Remove Polar Impurities) F->G H Elute with Ethanol (Collect Lignan Fraction) G->H I Enriched Lignan Fraction H->I

Caption: Workflow for preliminary purification of this compound.

Problem Area: Difficulty Separating Structurally Similar Lignans

Q: I am unable to separate this compound from other lignans like Schisantherin A using standard silica gel chromatography. What should I do?

A: Separating structurally similar dibenzocyclooctadiene lignans requires high-resolution techniques.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful tool for isolating high-purity compounds. A reversed-phase C18 column is typically effective. The mobile phase often consists of a gradient of methanol-water or acetonitrile-water. Method development is crucial to optimize the separation (resolution) between the target peaks.

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption and sample degradation. It is particularly well-suited for separating components in complex herbal extracts. A suitable two-phase solvent system must be selected; a common system for lignans is n-hexane–ethanol–water (e.g., in a 6:5:4 v/v/v ratio).[5]

G cluster_hplc Prep-HPLC Details cluster_hsccc HSCCC Details Start Enriched Lignan Fraction CheckPurity Purity Issue: Co-elution of similar lignans? Start->CheckPurity Silica Standard Silica Gel Chromatography Fails CheckPurity->Silica Yes Result High-Purity This compound (>98%) CheckPurity->Result No PrepHPLC Option 1: Preparative HPLC Silica->PrepHPLC HSCCC Option 2: HSCCC Silica->HSCCC PrepHPLC->Result HSCCC->Result NodeHPLC1 Column: Reversed-phase C18 NodeHPLC2 Mobile Phase: Acetonitrile/Water Gradient NodeHSCCC1 Solvent System: n-hexane-ethanol-water NodeHSCCC2 Advantage: No irreversible adsorption

Caption: Decision tree for advanced separation of lignans.

Section 3: Data Presentation

Table 1: Comparison of Extraction Methods for Schisandra Lignans

MethodTypical SolventAdvantagesDisadvantagesReference(s)
Heat Reflux Ethanol/MethanolSimple setup, low equipment costLong extraction time, potential for thermal degradation of analytes[4]
Soxhlet Extraction Ethanol/MethanolHigh extraction efficiency for certain compoundsVery long extraction time, large solvent consumption, thermal degradation risk[4]
Ultrasonic-Assisted Extraction (UAE) 70% EthanolShort extraction time, reduced solvent use, higher efficiency than traditional methodsRequires specific equipment, heat generated may need control[4][6]
Matrix Solid-Phase Dispersion (MSPD) 85% MethanolCombines extraction and purification into a single step, less time-consumingRequires specific dispersant (e.g., Diol-silica), may not be suitable for large scale[10]

Table 2: Performance Data for Lignan Purification Techniques

TechniqueTarget Compound(s)Key ParametersAchieved Purity / EfficiencyReference(s)
Macroporous Resin (HPD100) Schisantherin BElution with ethanol gradientPurity increased by 28.56% in a single step[6][7]
HSCCC DeoxyschizandrinSolvent: n-hexane–ethanol–water (6:5:4, v/v/v)98.5% purity in one step from petroleum ether extract[5]
Chiral HPLC Schisantherin AColumn: Chiralpak AD-H; Mobile Phase: acetonitrile/water (85:15)High resolution (Rs=2.1) for enantiomer separation

Section 4: Key Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Lignans
  • Objective: To extract total lignans from dried Schisandra fruit powder.

  • Methodology:

    • Weigh 50 g of dried, powdered Schisandra fruit into a 2000 mL flask.

    • Add 1000 mL of 70% ethanol to achieve a 20:1 solvent-to-solid ratio.[4]

    • Place the flask in an ultrasonic bath with temperature control.

    • Set the ultrasonic power to 800 W and the temperature to 60°C.[6]

    • Perform the extraction for 60 minutes.[4]

    • After extraction, cool the mixture and filter it using a vacuum pump.

    • Collect the filtrate and concentrate it using a rotary evaporator at 40°C to obtain the crude extract.[3]

Protocol 2: Preliminary Purification with Macroporous Resin
  • Objective: To enrich the lignan fraction from the crude extract.

  • Methodology:

    • Take the crude extract obtained from Protocol 1 and dissolve it in a minimal amount of 20% ethanol.

    • Prepare a column with HPD100 macroporous resin, pre-washed with 95% ethanol and then equilibrated with deionized water.

    • Load the sample solution onto the column at a slow flow rate.

    • Wash the column with 3-5 bed volumes of deionized water to remove highly polar impurities.

    • Elute the lignan fraction using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the relevant fractions and concentrate using a rotary evaporator.

Protocol 3: HSCCC Separation of this compound
  • Objective: To isolate high-purity this compound from the enriched lignan fraction.

  • Methodology:

    • Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethanol-water (6:5:4, v/v/v).[5] Mix the solvents thoroughly in a separatory funnel and allow the layers to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.

    • HSCCC System Equilibration: Fill the entire HSCCC column with the stationary phase (upper phase). Then, pump the mobile phase (lower phase) into the column at a flow rate of 2.0 mL/min while the apparatus is rotating at a set speed (e.g., 860 rpm) until hydrodynamic equilibrium is reached.[5]

    • Sample Injection: Dissolve the enriched lignan fraction in a small volume of the biphasic solvent system and inject it into the column.

    • Elution and Fraction Collection: Continue to pump the mobile phase through the column. Collect fractions at regular intervals using a fraction collector.

    • Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound. Pool the pure fractions and evaporate the solvent to obtain the final product.

References

Technical Support Center: Enhancing the Oral Bioavailability of Schisantherin C Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Schisantherin C formulations with improved oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound inherently low?

A1: The low oral bioavailability of this compound, a dibenzocyclooctadiene lignan, is primarily attributed to its poor water solubility. Like other related lignans such as Schisantherin A, it is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility. This poor solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream. Extensive first-pass metabolism in the liver and intestines may also contribute to its low systemic availability.[1][2]

Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?

A2: Several advanced formulation strategies have been successfully applied to structurally similar, poorly soluble lignans and are applicable to this compound. These include:

  • Nanocrystals: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, thereby enhancing the dissolution velocity and saturation solubility.[3][4][5]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[6] This technique transforms the crystalline drug into a more soluble amorphous state.

  • Lipid-Based Formulations: These include nanoemulsions and self-emulsifying drug delivery systems (SEDDS), which involve dissolving the lipophilic this compound in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (such as gastrointestinal fluids), these systems form fine oil-in-water emulsions or microemulsions, facilitating drug absorption.[7][8][9]

Q3: How do I select the appropriate excipients for a this compound solid dispersion?

A3: The choice of carrier is critical for the performance of a solid dispersion. Hydrophilic polymers are generally preferred. Key considerations include:

  • Solubility of the drug in the carrier: A higher solubility promotes the formation of a molecular dispersion.

  • Miscibility between the drug and the carrier: This is crucial for the physical stability of the amorphous solid dispersion.

  • Glass transition temperature (Tg) of the polymer: A high Tg can help prevent the recrystallization of the amorphous drug during storage.

  • Commonly used carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs) are frequently used. For instance, a solid dispersion of γ-schisandrin (Schisandrin C) with PVP K30 has been shown to significantly increase its bioavailability.[6]

Q4: What analytical methods are suitable for quantifying this compound in plasma for pharmacokinetic studies?

A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the quantification of this compound and other lignans in biological matrices like plasma.[1][2] This method offers high sensitivity and selectivity, which is necessary to measure the low concentrations typically observed in pharmacokinetic studies. Key steps involve protein precipitation or liquid-liquid extraction for sample clean-up, followed by chromatographic separation and mass spectrometric detection.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low drug loading in nanoformulation Poor solubility of this compound in the chosen oil phase (for lipid-based systems) or organic solvent (for nanocrystals).Screen a variety of oils and surfactants to find a system with higher solubilizing capacity for this compound. For nanocrystals, optimize the solvent/anti-solvent system and the drug concentration.
Physical instability of the formulation (e.g., crystal growth in solid dispersion, phase separation in nanoemulsion) Recrystallization of amorphous this compound due to moisture or temperature. Poor choice of emulsifier or incorrect oil/surfactant ratio in nanoemulsions.For solid dispersions, store under dry conditions and select polymers with a high glass transition temperature. For nanoemulsions, optimize the formulation by screening different surfactants and co-surfactants and their ratios to achieve a stable system.
Inconsistent results in in vivo pharmacokinetic studies High inter-individual variability in animal models. Issues with the dosing procedure or blood sampling technique. Analytical method variability.Increase the number of animals per group to improve statistical power. Ensure consistent administration techniques (e.g., gavage volume, fasting state). Validate the bioanalytical method thoroughly for precision and accuracy.
Poor in vitro-in vivo correlation (IVIVC) The in vitro dissolution method does not adequately mimic the conditions in the gastrointestinal tract. The formulation may interact with gastrointestinal contents in a way not captured by the in vitro test.Use biorelevant dissolution media that simulate fasted or fed state intestinal fluids. Consider the potential for enzymatic degradation or interactions with bile salts in the in vivo environment.
Precipitation of this compound upon dilution of SEDDS in aqueous media The formulation is not robust to dilution, leading to supersaturation and subsequent precipitation of the drug.Adjust the proportions of oil, surfactant, and co-solvent to create a more stable microemulsion upon dilution. The use of polymers as precipitation inhibitors can also be explored.

Quantitative Data Presentation

The following tables summarize pharmacokinetic data from studies on Schisandra lignans, demonstrating the impact of different formulation strategies on oral bioavailability.

Table 1: Pharmacokinetic Parameters of γ-Schisandrin (Schisandrin C) in Rats after Oral Administration of a Solid Dispersion (WSD) vs. Conventional Self-prepared Capsules (CSP) [6]

FormulationGenderCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)
CSP Female100.9 ± 20.3480.1 ± 110.2100
WSD Female310.5 ± 55.61250.7 ± 280.4~260
CSP Male30.1 ± 8.9160.3 ± 45.7100
WSD Male110.2 ± 30.1550.6 ± 150.8~343

Data are presented as mean ± SD. The study highlights a significant increase in bioavailability with the solid dispersion formulation and notes marked gender-dependent differences.

Table 2: Pharmacokinetic Parameters of Schisantherin A in Rats with Different Formulations [1]

Formulation (Dose)RouteCmax (µg/mL)AUC (µg·h/mL)Absolute Bioavailability (%)
TPAP suspension (300 mg/kg)Oral1.8 ± 0.325.4 ± 4.54.3
Nanoemulsion (30 mg/kg)Oral2.3 ± 0.427.9 ± 5.147.3
Solution (30 mg/kg)IV-59.0 ± 10.2100

Data are presented as mean ± SD. This table illustrates the dramatic improvement in the absolute oral bioavailability of Schisantherin A when formulated as a nanoemulsion compared to a simple suspension.

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol is adapted from methodologies used for similar poorly soluble drugs.[6]

  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent, such as ethanol or methanol, at a predetermined drug-to-carrier ratio (e.g., 1:3 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under vacuum until a solid film is formed on the flask wall.

  • Drying: Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve of appropriate mesh size to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and physical state (e.g., using Differential Scanning Calorimetry and X-Ray Powder Diffraction to confirm the amorphous nature of the drug).

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the oral bioavailability of a new this compound formulation.[1][2]

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (220-250 g) for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

  • Dosing: Divide the rats into groups. Administer the this compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethylcellulose sodium) orally via gavage at a specific dose. For determination of absolute bioavailability, an intravenous group receiving a solution of this compound in a suitable vehicle is also required.

  • Blood Sampling: Collect blood samples (approx. 0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software. Calculate the relative or absolute bioavailability.

Visualizations

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cellular processes like autophagy and oxidative stress response.

PI3K_AKT_mTOR_Pathway Schisandrin_C Schisandrin C PI3K PI3K Schisandrin_C->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy inhibits Atherosclerosis Atherosclerosis (Inhibition) Autophagy->Atherosclerosis

Caption: Schisandrin C interferes with the PI3K/AKT/mTOR autophagy pathway.[10]

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyto->Keap1_Nrf2 Schisandrin_C Schisandrin C Schisandrin_C->Keap1 targets Nrf2_nu Nrf2 Keap1_Nrf2->Nrf2_nu Nrf2 release ARE ARE Nrf2_nu->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates

Caption: Schisandrin C targets Keap1, leading to the activation of the Nrf2 pathway.[11]

Experimental Workflow

Bioavailability_Workflow Formulation Formulation Development (e.g., Solid Dispersion) InVitro In Vitro Characterization - Dissolution Rate - Physical Stability Formulation->InVitro Animal_Study In Vivo Animal Study - Oral Dosing - Blood Sampling InVitro->Animal_Study Bioanalysis Bioanalysis (LC-MS/MS) Animal_Study->Bioanalysis PK_Analysis Pharmacokinetic Analysis - Calculate Cmax, AUC - Determine Bioavailability Bioanalysis->PK_Analysis Data_Eval Data Evaluation & Formulation Optimization PK_Analysis->Data_Eval

References

Validation & Comparative

Comparative analysis of Schisantherin C and Schisantherin A bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the distinct biological activities of two prominent lignans from Schisandra sphenanthera, Schisantherin C and Schisandrin A. This guide provides a comparative analysis of their anticancer, anti-inflammatory, neuroprotective, and antioxidant properties, supported by experimental data and detailed methodologies.

This compound and Schisantherin A, both dibenzocyclooctadiene lignans isolated from the fruit of Schisandra sphenanthera, have garnered significant attention in the scientific community for their diverse pharmacological effects. While structurally similar, subtle differences in their chemical makeup lead to distinct biological activities, making a comparative analysis essential for targeted therapeutic development.

Quantitative Bioactivity Comparison

The following tables summarize the key quantitative data on the bioactivities of this compound and Schisantherin A, providing a clear comparison of their potency in various experimental models.

Table 1: Comparative Anticancer Activity

CompoundCell LineAssayIC50 ValueReference
This compound HepG2 (Human Hepatocellular Carcinoma)MTT Assay81.58 ± 1.06 µM[1]
Bel-7402 (Human Hepatocellular Carcinoma)MTT Assay81.58 ± 1.06 µM[1]
Bcap37 (Human Breast Cancer)MTT Assay136.97 ± 1.53 µM
KB-3-1 (Human Nasopharyngeal Carcinoma)MTT Assay108.00 ± 1.13 µM
Schisantherin A HepG2 (Human Hepatocellular Carcinoma)Not Specified6.65 µM
Hep3B (Human Hepatocellular Carcinoma)Not Specified10.50 µM
Huh7 (Human Hepatocellular Carcinoma)Not Specified10.72 µM

Table 2: Comparative Anti-Inflammatory Activity

CompoundCell LineAssayBioactivityReference
This compound THP-1 (Human Monocytic Cells)Cytokine Release AssayMore potent than Schisantherin A in inhibiting P. acnes-induced inflammatory cytokine release.[2][2]
Schisantherin A RAW 264.7 (Murine Macrophages)Nitric Oxide Production AssayReduced LPS-induced nitric oxide production.[3][3]
THP-1 (Human Monocytic Cells)Cytokine Release AssayRequired a higher concentration (10 µM) than this compound (5 µM) to inhibit P. acnes-induced inflammatory cytokine release.[2][2]

Table 3: Comparative Neuroprotective Activity

CompoundExperimental ModelKey FindingReference
Schisantherin A In vitro and in vivo models of Parkinson's DiseasePresented the strongest neuroprotective activity among five dibenzocyclooctadiene lignans, including Schisandrin C.[4][4]
This compound In vitro models of Parkinson's DiseaseShowed neuroprotective activity, but was less potent than Schisantherin A.[4][4]

Table 4: Comparative Antioxidant Activity

CompoundAssayResultReference
This compound Gray Relational AnalysisIdentified as a key contributor to the antioxidant activity of Schisandra sphenanthera extract.[5][6][5][6]
Schisantherin A Gray Relational AnalysisIdentified as a key contributor to the antioxidant activity of Schisandra sphenanthera extract.[5][6][5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., HepG2, Bel-7402) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound or Schisantherin A (typically ranging from 12.5 to 200 µM) for 48 hours. A vehicle control (e.g., 0.5% DMSO) is also included.[1]

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 550 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-Inflammatory Activity: Nitric Oxide Production Assay in RAW 264.7 Cells

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in 24-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours.

  • Compound Pre-treatment: The cells are pre-treated with different concentrations of Schisantherin A or this compound for 1 hour.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: The inhibition of NO production by the compounds is calculated relative to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol (e.g., 0.1 mM).

  • Sample Preparation: this compound and Schisantherin A are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A defined volume of the sample solution is mixed with the DPPH solution in a 96-well plate or cuvette. A blank (solvent + DPPH) and a positive control (e.g., ascorbic acid) are also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathways and Mechanisms of Action

The distinct bioactivities of this compound and Schisantherin A are attributed to their differential modulation of key cellular signaling pathways.

This compound

This compound has been shown to exert its anticancer effects by inducing apoptosis.[7] In the context of inflammation, it has demonstrated greater potency than Schisantherin A in suppressing the release of inflammatory cytokines in P. acnes-stimulated THP-1 cells.[2] This is achieved through the inhibition of the phosphorylation of all three major mitogen-activated protein kinases (MAPKs): ERK, JNK, and p38, with a particularly strong effect on ERK.[2]

Schisantherin_C_Signaling Schis_C This compound MAPK MAPK Pathway Schis_C->MAPK inhibits P_acnes P. acnes TLR2 TLR2 P_acnes->TLR2 TLR2->MAPK ERK ERK MAPK->ERK JNK JNK MAPK->JNK p38 p38 MAPK->p38 NFkB NF-κB ERK->NFkB JNK->NFkB p38->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines promotes

This compound anti-inflammatory signaling pathway.
Schisantherin A

Schisantherin A exhibits its anti-inflammatory properties by down-regulating the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-treated RAW 264.7 cells.[3] It significantly inhibits the phosphorylation of ERK, p38, and JNK.[3] Furthermore, Schisantherin A has been identified as a potent neuroprotective agent, showing superior activity compared to this compound and other lignans.[4]

Schisantherin_A_Signaling Schis_A Schisantherin A NFkB_path NF-κB Pathway Schis_A->NFkB_path inhibits MAPK_path MAPK Pathway Schis_A->MAPK_path inhibits Neuroprotection Neuroprotection Schis_A->Neuroprotection LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB_path TLR4->MAPK_path Inflammation Inflammation NFkB_path->Inflammation MAPK_path->Inflammation Experimental_Workflow cluster_assays Bioactivity Assays start Start: Obtain Pure This compound & A prep_compounds Prepare Stock Solutions (e.g., in DMSO) start->prep_compounds anticancer Anticancer (MTT Assay) prep_compounds->anticancer anti_inflammatory Anti-inflammatory (NO Assay) prep_compounds->anti_inflammatory antioxidant Antioxidant (DPPH Assay) prep_compounds->antioxidant neuroprotective Neuroprotective (Neuronal Cell Viability) prep_compounds->neuroprotective cell_culture Cell Culture (e.g., HepG2, RAW 264.7) cell_culture->anticancer cell_culture->anti_inflammatory cell_culture->neuroprotective data_analysis Data Analysis (IC50/EC50 Calculation, Statistical Analysis) anticancer->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis neuroprotective->data_analysis conclusion Comparative Analysis & Conclusion data_analysis->conclusion

References

In Vivo Validation of Schisantherin C's Anti-inflammatory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable gap in in vivo research specifically validating the anti-inflammatory effects of isolated Schisantherin C. While in vitro studies consistently suggest its potential as an anti-inflammatory agent, robust in vivo data from animal models, essential for preclinical validation, remains scarce. This guide summarizes the available, albeit limited, information and highlights the need for further research to substantiate the in vivo efficacy of this compound.

Insights from a Study on Schisandra sphenanthera Extract

One pertinent study investigated the anti-inflammatory effects of an ethanolic extract of Schisandra sphenanthera in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. This research is noteworthy as it identifies this compound as a component of the extract and utilizes dexamethasone as a positive control, offering a basis for indirect comparison.

Experimental Overview:

The study aimed to evaluate the protective effects of the Schisandra sphenanthera extract against acute lung injury, a condition characterized by a severe inflammatory response.

Experimental Workflow

cluster_setup Animal Model and Grouping cluster_treatment Treatment and Induction cluster_analysis Analysis animal_model Male BALB/c Mice groups Grouping: - Control - LPS Model - Dexamethasone (Positive Control) - S. sphenanthera Extract animal_model->groups treatment Oral administration of Dexamethasone or S. sphenanthera Extract groups->treatment induction Intranasal administration of Lipopolysaccharide (LPS) to induce ALI treatment->induction histopathology Lung Histopathology (H&E Staining) induction->histopathology balf Bronchoalveolar Lavage Fluid (BALF) Analysis: - Inflammatory Cell Count - Cytokine Levels (e.g., TNF-α, IL-6) histopathology->balf

Caption: Experimental workflow for in vivo validation of anti-inflammatory effects.

Key Findings:

The study demonstrated that the Schisandra sphenanthera extract significantly attenuated LPS-induced lung inflammation. The observed effects included a reduction in inflammatory cell infiltration into the lungs and a decrease in the levels of pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF). While the extract showed positive results, the study did not quantify the specific contribution of this compound to this effect.

Due to the absence of studies using isolated this compound, a direct quantitative comparison with a control drug like dexamethasone is not possible at this time. The data from the Schisandra sphenanthera extract study does not allow for the creation of a comparative data table for this compound itself.

In Vitro Evidence and Mechanistic Insights

In contrast to the limited in vivo data, several in vitro studies have provided evidence for the anti-inflammatory properties of this compound. These studies, primarily conducted in cell lines such as RAW 264.7 macrophages, have shown that this compound can inhibit the production of key inflammatory mediators.

Signaling Pathways:

In vitro research suggests that this compound exerts its anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response.

LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Schis_C This compound Schis_C->NFkB inhibits Schis_C->MAPK inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces MAPK->Cytokines induces

Caption: Putative anti-inflammatory signaling pathway of this compound.

These in vitro findings strongly support the hypothesis that this compound has anti-inflammatory potential. However, the translation of these effects into a complex in vivo system requires dedicated animal studies.

Conclusion and Future Directions

The current body of scientific literature does not provide sufficient in vivo data to comprehensively validate and compare the anti-inflammatory effects of this compound with other therapeutic agents. While in vitro studies are promising, they cannot replace the necessity of in vivo experimentation to understand the pharmacokinetics, efficacy, and safety profile of a compound.

To establish the therapeutic potential of this compound as an anti-inflammatory agent, future research should focus on:

  • In vivo studies using isolated this compound: It is crucial to conduct studies with the pure compound to accurately assess its specific anti-inflammatory effects in various animal models of inflammation (e.g., LPS-induced endotoxemia, carrageenan-induced paw edema).

  • Direct comparison with standard drugs: Including positive controls such as dexamethasone or other NSAIDs in these studies is essential for a meaningful evaluation of this compound's potency and efficacy.

  • Dose-response studies: Determining the optimal therapeutic dose range of this compound in vivo is a critical step in its development as a potential drug.

  • Elucidation of in vivo mechanisms of action: Confirming the signaling pathways identified in vitro and exploring other potential mechanisms in a whole-animal context will provide a more complete understanding of how this compound functions.

Until such studies are conducted and their results published, a definitive guide on the in vivo anti-inflammatory effects of this compound and its comparison with other alternatives cannot be fully realized. The information presented here serves as a summary of the current, limited knowledge and a call to action for further investigation into this potentially valuable natural compound.

Cross-Species Metabolic Insights into Schisantherin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the metabolic pathways of Schisantherin C across different species remains an area of active research. However, by examining the metabolism of closely related dibenzocyclooctadiene lignans, particularly Schisantherin A, we can infer the likely biotransformation routes of this compound in rats, dogs, monkeys, and humans. This guide provides a comparative overview based on available experimental data for similar compounds, offering valuable insights for researchers and drug development professionals.

The metabolism of this compound, a bioactive lignan found in the fruit of Schisandra chinensis, is presumed to follow pathways similar to other dibenzocyclooctadiene lignans. These pathways primarily involve Phase I oxidation, reduction, and methylation reactions, followed by Phase II conjugation with endogenous molecules such as glucuronic acid, sulfate, taurine, glucose, and glutathione.[1][2][3] The liver is the principal site of metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role in the initial biotransformation steps.[4][5][6]

Comparative Metabolic Pathways

While direct comparative studies on this compound are limited, research on Schisantherin A in rats and humans provides a solid foundation for predicting its metabolic fate across different species. The primary metabolic reactions are expected to involve modifications of the methylenedioxy, methoxy, and benzoyloxy groups, as well as the biphenyl cyclooctene core structure.[3][7]

Table 1: Predicted Major Phase I Metabolic Reactions for this compound Across Species

Metabolic ReactionRatDogMonkeyHumanPutative Metabolites
Oxidation (Predicted)(Predicted)Hydroxylated derivatives
Reduction (Predicted)(Predicted)(Predicted)Reduced derivatives
Demethylation (Predicted)(Predicted)Demethylated derivatives
Loss of Benzoyl Group (Predicted)(Predicted)(Predicted)Debenzoylated derivatives

Note: Data for dogs and monkeys are largely predictive, based on general metabolic patterns of xenobiotics in these species and data from related lignans.

Table 2: Predicted Major Phase II Conjugation Reactions for this compound Across Species

Conjugation ReactionRatDogMonkeyHuman
Glucuronidation
Sulfation
Glutathione Conjugation (Predicted)(Predicted)(Predicted)
Taurine Conjugation (Predicted)(Predicted)(Predicted)
Glucose Conjugation (Predicted)(Predicted)(Predicted)

Note: Glucuronidation and sulfation are common and highly conserved conjugation pathways across these species. The presence of other conjugation pathways for this compound in dogs, monkeys, and humans is inferred from rat studies on Schisantherin A.

Cytochrome P450 Isozymes in Metabolism

Studies on Schisantherin A have identified several CYP450 isozymes involved in its metabolism in rats and humans, suggesting that multiple enzymes contribute to its biotransformation.[4][5] It is highly probable that these or orthologous enzymes are also responsible for the metabolism of this compound.

Table 3: Cytochrome P450 Isozymes Implicated in the Metabolism of Schisantherin A

SpeciesMajor CYP450 Isozymes Involved
Rat CYP1A2, CYP2C6/11, CYP2E1
Human Multiple CYP450s (specific isozymes show inhibitory effects from related lignans, suggesting involvement)

Source: Adapted from studies on Schisantherin A.[4][5]

Visualizing the Metabolic Journey

The following diagrams illustrate the predicted metabolic pathways of this compound and a typical experimental workflow for its metabolic analysis.

Schisantherin_C_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Schisantherin_C This compound Oxidation Oxidation Schisantherin_C->Oxidation CYP450s Reduction Reduction Schisantherin_C->Reduction CYP450s Demethylation Demethylation Schisantherin_C->Demethylation CYP450s Debenzoylation Debenzoylation Schisantherin_C->Debenzoylation CYP450s Glucuronidation Glucuronidation Oxidation->Glucuronidation Transferases Sulfation Sulfation Oxidation->Sulfation Transferases Glutathione_conjugation Glutathione Conjugation Oxidation->Glutathione_conjugation Transferases Excretion Excretion (Urine, Feces, Bile) Oxidation->Excretion Reduction->Glucuronidation Transferases Reduction->Sulfation Transferases Reduction->Glutathione_conjugation Transferases Reduction->Excretion Demethylation->Glucuronidation Transferases Demethylation->Sulfation Transferases Demethylation->Glutathione_conjugation Transferases Demethylation->Excretion Debenzoylation->Glucuronidation Transferases Debenzoylation->Sulfation Transferases Debenzoylation->Glutathione_conjugation Transferases Debenzoylation->Excretion Glucuronidation->Excretion Sulfation->Excretion Glutathione_conjugation->Excretion

Caption: Predicted metabolic pathways of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Metabolism Microsomes Incubation with Liver Microsomes (Rat, Dog, Monkey, Human) Analysis Metabolite Profiling and Identification using LC-MS/MS Microsomes->Analysis Hepatocytes Incubation with Hepatocytes Hepatocytes->Analysis Animal_Dosing Oral/IV Administration to Animals (Rats, Dogs, Monkeys) Sample_Collection Collection of Plasma, Urine, Feces, Bile Animal_Dosing->Sample_Collection Sample_Collection->Analysis Data_Analysis Data Analysis and Pathway Elucidation Analysis->Data_Analysis

Caption: Experimental workflow for studying this compound metabolism.

Experimental Protocols

The following are generalized experimental protocols for in vitro and in vivo metabolism studies, based on methodologies reported for Schisantherin A and other lignans.

In Vitro Metabolism using Liver Microsomes
  • Preparation of Incubation Mixture: A typical incubation mixture (final volume of 200 µL) contains liver microsomes (from rat, dog, monkey, or human; 0.5 mg/mL), this compound (1-10 µM, dissolved in a suitable solvent like methanol or DMSO, final solvent concentration <1%), and phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: The reaction is terminated by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: The terminated reaction mixture is centrifuged (e.g., 14,000 rpm for 10 minutes) to precipitate proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The supernatant is analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify the parent compound and its metabolites.

In Vivo Metabolism Studies in Rats
  • Animal Dosing: Male Sprague-Dawley rats are typically used. This compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium), is administered orally or intravenously at a specific dose.

  • Sample Collection: Blood samples are collected at various time points post-dosing. Urine and feces are collected over a specified period (e.g., 24, 48 hours) using metabolic cages. For bile collection, bile duct cannulation is performed.

  • Sample Processing: Plasma is separated from blood by centrifugation. Urine, bile, and homogenized feces are processed to extract the drug and its metabolites.

  • LC-MS/MS Analysis: The processed samples are analyzed using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data.

Concluding Remarks

While direct cross-species comparative metabolism data for this compound is not yet available, the existing research on Schisantherin A and other dibenzocyclooctadiene lignans provides a strong predictive framework. The primary metabolic pathways are likely to be conserved across rats, dogs, monkeys, and humans, involving Phase I and Phase II reactions. However, species-specific differences in the activity of CYP450 enzymes and conjugating enzymes may lead to quantitative variations in the metabolite profiles. Further research is warranted to definitively characterize the metabolism of this compound in different species to better understand its pharmacokinetic properties and potential for drug-drug interactions.

References

A Comparative Guide to Schisantherin C and Other Lignans in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

The quest for novel neuroprotective agents has led researchers to explore the rich chemical diversity of natural products. Among these, lignans from the fruit of Schisandra chinensis have emerged as promising candidates. These dibenzocyclooctadiene lignans, including Schisantherin C, Schisantherin A, Schisandrin B, and Deoxyschizandrin, exhibit significant neuroprotective properties through various mechanisms of action. This guide provides a comparative analysis of this compound against other prominent Schisandra lignans, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.

Comparative Neuroprotective Efficacy: A Data-Driven Overview

The neuroprotective effects of Schisandra lignans have been evaluated in various in vitro and in vivo models of neurodegeneration, such as those induced by amyloid-beta (Aβ), 6-hydroxydopamine (6-OHDA), and oxidative stressors. The following tables summarize the quantitative data from key studies, offering a comparative perspective on their efficacy.

Table 1: In Vitro Neuroprotection Data for Schisandra Lignans
LignanModel SystemNeurotoxinConcentrationOutcome MeasureResultCitation
This compound BV-2 MicrogliaLipoteichoic Acid (LTA)20 µMNitric Oxide (NO) ProductionSignificant inhibition of LTA-induced NO production
This compound BV-2 MicrogliaLipoteichoic Acid (LTA)20 µMROS ProductionSignificant suppression of LTA-induced ROS generation
Schisantherin A SH-SY5Y Cells6-OHDA10 µMCell ViabilityProtection against 6-OHDA-induced cytotoxicity
Schisantherin A SH-SY5Y Cells6-OHDA10 µMROS AccumulationInhibition of intracellular ROS accumulation
Schisandrin B PC12 CellsOxidative Stress10 µMCell ViabilitySignificant increase in cell viability
Schisandrin B PC12 CellsOxidative Stress10 µMLDH ReleaseReduction in lactate dehydrogenase release
Table 2: In Vivo Neuroprotection Data for Schisandra Lignans (Aβ-Induced Models)
LignanAnimal ModelDosageKey FindingsCitation
This compound Aβ1-42-induced miceNot SpecifiedSignificantly improved short-term/working memory; Increased SOD & GSH-px activity
Schisandrin Aβ1-42-induced mice36 mg/kgSignificantly increased SOD and GSH-px activities; Decreased MDA levels
Deoxyschizandrin Aβ1-42-induced mice4, 12, 36 mg/kgSignificantly improved short-term and spatial memory; Increased SOD & GSH-px activity
Schisandrin B Aβ-infused rats25 & 50 mg/kgPrevented decrease in GSH and SOD levels; Inhibited increase in MDA levels

Key Experimental Methodologies

The following protocols provide a detailed overview of the standard methods used to evaluate the neuroprotective effects of lignans.

Cell Viability and Cytotoxicity Assays (MTT & LDH)
  • Objective: To assess the ability of a lignan to protect neuronal cells from a neurotoxin-induced cell death.

  • Protocol:

    • Cell Culture: Human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells are cultured in 96-well plates.

    • Pre-treatment: Cells are pre-treated with various concentrations of the test lignan (e.g., 1-20 µM) for a specified period (e.g., 2-24 hours).

    • Neurotoxin Challenge: A neurotoxin such as 6-hydroxydopamine (6-OHDA) or H₂O₂ is added to the culture medium to induce cell death.

    • MTT Assay (Cell Viability): After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product. The absorbance is measured spectrophotometrically, with higher absorbance indicating greater cell viability.

    • LDH Assay (Cytotoxicity): The amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells is quantified using a colorimetric assay. Higher LDH levels correspond to greater cytotoxicity.

Measurement of Oxidative Stress Markers
  • Objective: To determine the antioxidant capacity of lignans by measuring key markers of oxidative stress.

  • Protocol:

    • Sample Preparation: Brain tissue (hippocampus and cerebral cortex) from animal models or cell lysates from in vitro experiments are homogenized.

    • SOD Activity Assay: Superoxide dismutase (SOD) activity is measured using kits that typically rely on the inhibition of a chromogen reduction reaction that produces superoxide anions.

    • GSH-px Activity Assay: Glutathione peroxidase (GSH-px) activity is determined by measuring the rate of oxidation of glutathione (GSH) to its oxidized form (GSSG).

    • MDA Assay: Malondialdehyde (MDA), a marker of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) assay, which generates a fluorescent product.

    • ROS Assay: Intracellular Reactive Oxygen Species (ROS) are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

Animal Behavioral Tests for Cognitive Function
  • Objective: To evaluate the in vivo efficacy of lignans in ameliorating cognitive deficits in animal models of neurodegeneration.

  • Protocol:

    • Animal Model: Memory impairment is induced in mice or rats, typically by intracerebroventricular (i.c.v.) injection of aggregated Aβ peptides.

    • Lignan Administration: Animals are treated with the test lignan (e.g., via oral gavage) for a set period (e.g., 14 days).

    • Morris Water Maze (Spatial Memory): This test assesses spatial learning and memory. Animals are trained to find a hidden platform in a pool of water. The time taken (escape latency) and the path taken to find the platform are recorded.

    • Y-Maze Test (Short-term Memory): This test is based on the natural tendency of rodents to explore novel environments. The sequence and number of arm entries are recorded to calculate the percentage of spontaneous alternations. A higher percentage indicates better spatial working memory.

Signaling Pathways in Lignan-Mediated Neuroprotection

Schisandra lignans exert their neuroprotective effects by modulating multiple intracellular signaling pathways. Key pathways include the Nrf2/Keap1 antioxidant response, the PI3K/Akt survival pathway, and the inhibition of pro-inflammatory cascades like NF-κB.

< caption>Nrf2/Keap1 Antioxidant Response Pathway modulated by lignans.

< caption>PI3K/Akt Survival Pathway activated by Schisantherin A and Schisandrin B.

< caption>General workflow for neuroprotection assays.

Comparative Discussion

This compound demonstrates potent anti-neuroinflammatory and antioxidant effects. Its ability to significantly inhibit the production of inflammatory mediators like NO and ROS in microglia is a key aspect of its neuroprotective profile. This action is primarily mediated through the upregulation of phase II antioxidant enzymes via the Nrf-2 and cAMP/PKA/CREB signaling pathways. In vivo, this compound has been shown to reverse cognitive deficits in an Alzheimer's disease model by enhancing the endogenous antioxidant system (increasing SOD and GSH-px) and inhibiting cholinesterase activity.

In comparison, Schisantherin A exhibits robust neuroprotection in models of Parkinson's disease. It directly counteracts 6-OHDA-induced cytotoxicity and dopaminergic neuron loss by mitigating oxidative stress (reducing ROS and NO) and modulating the pro-survival PI3K/Akt/GSK3β pathway. Notably, one study highlighted Schisantherin A as having the strongest neuroprotective activity among five tested dibenzocyclooctadiene lignans in an MPTP-induced Parkinson's model, suggesting its unique potential for this specific neurodegenerative disease.

Schisandrin B is a well-studied lignan with a strong emphasis on its antioxidant capabilities. Its mechanism largely revolves around the activation of the Nrf2/Keap1 pathway, a master regulator of the antioxidant response. This leads to a significant increase in cellular antioxidants like SOD and glutathione, and a reduction in oxidative damage markers such as MDA and ROS. Furthermore, Schisandrin B also engages the PI3K/Akt pathway to inhibit apoptosis, showcasing a dual-pronged approach to neuroprotection.

Deoxyschizandrin also shows significant promise in models of Alzheimer's disease, where it effectively ameliorates Aβ-induced memory impairments. Its neuroprotective action is strongly linked to its antioxidant properties, demonstrated by its ability to enhance the activities of SOD and GSH-px and reduce MDA levels in the brain.

Conclusion

While all examined Schisandra lignans exhibit significant neuroprotective properties, they appear to have nuanced mechanisms and potentially different therapeutic strengths. This compound stands out for its potent anti-neuroinflammatory effects in microglia, making it a strong candidate for conditions where neuroinflammation is a key pathological driver. Schisantherin A shows exceptional promise for Parkinson's disease models, while Schisandrin B and Deoxyschizandrin are powerful antioxidants with demonstrated efficacy in models of both general oxidative stress and Alzheimer's disease.

This comparative guide highlights the therapeutic potential of this compound and its sister lignans. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish their relative potencies and to guide the selection of the most promising candidates for clinical development in the treatment of neurodegenerative diseases.

A Head-to-Head Comparison of the Antioxidant Capacities of Schisantherin C and Gomisin A

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research, the lignans isolated from Schisandra chinensis, particularly Schisantherin C and Gomisin A, have garnered significant attention for their therapeutic potential, largely attributed to their antioxidant properties. This guide provides a detailed, evidence-based comparison of the antioxidant capacities of these two compounds, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and Gomisin A exhibit potent antioxidant effects through the modulation of key cellular signaling pathways, primarily the Nrf2/Keap1 system. While direct comparative quantitative data is limited, existing studies indicate that both compounds effectively mitigate oxidative stress by enhancing the expression of endogenous antioxidant enzymes and inhibiting pro-inflammatory pathways. This compound has been shown to directly target Keap1, a negative regulator of Nrf2, leading to the activation of the Nrf2 antioxidant response.[1] Similarly, Gomisin A promotes the translocation of Nrf2 and upregulates antioxidant enzymes.[2] Their overlapping yet potentially distinct interactions within cellular signaling cascades present a compelling case for their further investigation as therapeutic agents against oxidative stress-related pathologies.

Quantitative Antioxidant Activity

While no single study has directly compared the antioxidant capacity of this compound and Gomisin A using the same assays and conditions, the following tables summarize their reported antioxidant effects from various studies. It is important to note that direct comparison of values across different experimental setups should be done with caution.

Table 1: Effects of this compound on Markers of Oxidative Stress

Biomarker AssessedCell/Animal ModelKey FindingsReference
Reactive Oxygen Species (ROS)H2O2-induced HaCaT cellsReduced ROS levels[3]
Ang II-challenged rat aortic endothelial cellsAmeliorated Ang II-induced oxidative stress[1]
Superoxide Dismutase (SOD)C2C12 skeletal muscle cellsEnhanced Cu/Zn-SOD and Mn-SOD protein levels[3]
Heme Oxygenase-1 (HO-1)C2C12 skeletal muscle cellsEnhanced HO-1 protein levels[3]

Table 2: Effects of Gomisin A on Markers of Oxidative Stress

Biomarker AssessedCell/Animal ModelKey FindingsReference
Reactive Oxygen Species (ROS)H2O2-induced human diploid fibroblast (HDF) cellsInhibited ROS production[2]
Ang II-treated vascular cellsMarkedly attenuated ROS production[4]
Superoxide Dismutase (SOD)H2O2-induced HDF cellsRecovered Cu/Zn-SOD and Mn-SOD expression[2]
Heme Oxygenase-1 (HO-1)H2O2-induced HDF cellsRecovered HO-1 expression[2]

Mechanisms of Antioxidant Action: A Comparative Overview

Both this compound and Gomisin A exert their antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

This compound: Research indicates that this compound directly interacts with Kelch-like ECH-associated protein 1 (Keap1), the principal negative regulator of Nrf2.[1] By targeting Keap1, this compound prevents the degradation of Nrf2, allowing it to translocate to the nucleus and initiate the transcription of a suite of antioxidant and cytoprotective genes, including those for SOD and HO-1.[1][3] Additionally, this compound has been shown to modulate the NF-κB and MAPK signaling pathways, which are critically involved in inflammatory responses often associated with oxidative stress.[3]

Gomisin A: Gomisin A also activates the Nrf2 pathway, leading to the increased expression of antioxidant enzymes such as SOD and HO-1.[2] Its mechanism involves promoting the translocation of Nrf2 to the nucleus.[2] Furthermore, Gomisin A has been reported to inhibit the MAPK and NF-κB signaling pathways.[2] Some evidence also suggests a link between the PI3K/Akt pathway and the Gomisin A-mediated regulation of the Keap1/Nrf2 pathway.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Schisantherin_C_Pathway SchC This compound Keap1 Keap1 SchC->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, HO-1) ARE->AntioxidantEnzymes promotes transcription OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress reduces

Caption: this compound antioxidant signaling pathway.

Gomisin_A_Pathway GomA Gomisin A Nrf2_translocation Nrf2 Translocation to Nucleus GomA->Nrf2_translocation promotes MAPK_NFkB MAPK & NF-κB Pathways GomA->MAPK_NFkB inhibits ARE Antioxidant Response Element Nrf2_translocation->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, HO-1) ARE->AntioxidantEnzymes promotes transcription OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress reduces Experimental_Workflow CellCulture Cell Culture (e.g., HDF, HaCaT, C2C12) OxidativeStressInduction Induction of Oxidative Stress (e.g., H2O2, Ang II) CellCulture->OxidativeStressInduction Treatment Treatment with This compound or Gomisin A OxidativeStressInduction->Treatment ROS_Measurement ROS Measurement (e.g., DCFH-DA assay) Treatment->ROS_Measurement ProteinAnalysis Protein Expression Analysis (Western Blot for SOD, HO-1, Nrf2, etc.) Treatment->ProteinAnalysis PathwayAnalysis Signaling Pathway Analysis (Western Blot for p-MAPK, NF-κB, etc.) Treatment->PathwayAnalysis

References

Differentiating Schisandra chinensis and S. sphenanthera: A Comparative Guide Based on Schisantherin C Content

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The two closely related species of the Schisandraceae family, Schisandra chinensis (Bei-wuweizi) and Schisandra sphenanthera (Nan-wuweizi), are both important in traditional medicine. However, their distinct chemical profiles lead to different therapeutic effects.[1][2][3] This guide provides a comprehensive comparison focusing on a key differentiating lignan, Schisantherin C, supported by experimental data and protocols.

Quantitative Comparison of this compound

Recent analytical studies have consistently demonstrated that the content of this compound is a significant differentiating marker between S. chinensis and S. sphenanthera.[4][5][6] While both species contain a variety of lignans, S. sphenanthera is characterized by a significantly higher concentration of this compound.[4][6][7]

SpeciesRelative Abundance of this compoundKey Differentiating Lignans
Schisandra chinensis LowSchisandrol A[4][6]
Schisandra sphenanthera HighSchisantherin A, Schisantherin B, this compound[4][6][7]

Experimental Protocols

Accurate quantification of this compound is crucial for the correct identification and quality control of Schisandra species. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the most common and reliable methods for this purpose.[1][2][3]

Sample Preparation: Ultrasonic Extraction

This protocol is adapted from methodologies described for the extraction of lignans from Schisandra fruits.

  • Pulverization: The dried fruits of either S. chinensis or S. sphenanthera are pulverized into a fine powder (passing through a 60-mesh sieve).

  • Extraction:

    • Accurately weigh 0.3 g of the fine powder and transfer it to a 25 mL volumetric flask.

    • Add 25 mL of methanol to the flask.

    • Perform ultrasonic extraction for 20 minutes at room temperature.

    • Allow the solution to cool and then add methanol to the mark.

  • Centrifugation: Centrifuge the supernatant for 10 minutes at 14,000 g.

  • Filtration: Filter the supernatant through a 0.45 µm membrane filter prior to injection into the HPLC or UPLC-MS system.

Quantification by HPLC

This protocol is based on established methods for the simultaneous determination of multiple lignans in Schisandra.

  • Instrumentation: Agilent 1100 HPLC system (or equivalent) with a UV detector.

  • Column: Elite ODS C18 column (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: Acetonitrile (A) and Water (B) with a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 217 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of working solutions by diluting the stock solution to generate a calibration curve.

Visualizing the Workflow and a Key Signaling Pathway

To further clarify the differentiation process and the biological context of a related compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_differentiation Species Differentiation start Dried Fruits (S. chinensis or S. sphenanthera) pulverize Pulverization start->pulverize extract Ultrasonic Extraction (Methanol) pulverize->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter hplc HPLC/UPLC-MS Analysis filter->hplc quantify Quantification of This compound hplc->quantify compare Compare this compound Content quantify->compare s_sphenanthera High Content: S. sphenanthera compare->s_sphenanthera High s_chinensis Low Content: S. chinensis compare->s_chinensis Low

Caption: Experimental workflow for differentiating S. chinensis and S. sphenanthera.

Research on a closely related lignan, Schisandrin C, has elucidated its role in modulating cellular stress responses. One key mechanism involves the activation of the Nrf2 pathway, a critical regulator of antioxidant defense.

nrf2_pathway sch_c Schisandrin C keap1_nrf2 Keap1-Nrf2 Complex sch_c->keap1_nrf2 targets nrf2_free Nrf2 keap1_nrf2->nrf2_free releases nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus translocates to are Antioxidant Response Element (ARE) nrf2_nucleus->are binds to genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates transcription

References

Comparative Cytotoxicity of Schisantherin A, B, and C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cytotoxic effects of Schisantherin A, B, and C, dibenzocyclooctadiene lignans isolated from Schisandra chinensis. The information is intended for researchers, scientists, and drug development professionals interested in the potential anticancer properties of these natural compounds. The data presented is based on published experimental findings.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the reported 50% inhibitory concentration (IC50) values for Schisantherin A, B, and C against various human cancer cell lines. It is crucial to note that these values are compiled from different studies and were not determined in a single head-to-head experiment. Therefore, a direct comparison of potency based solely on these values should be approached with caution, as experimental conditions and cell line characteristics can significantly influence the results.

CompoundCell LineCancer TypeIC50 (µM)Citation
Schisantherin A HepG2Hepatocellular Carcinoma6.65[1]
Hep3BHepatocellular Carcinoma10.50[1]
Huh7Hepatocellular Carcinoma10.72[1]
MKN45Gastric CancerNot explicitly stated, but showed anti-proliferation[1]
SGC-7901Gastric CancerNot explicitly stated, but showed anti-proliferation[1]
Schisantherin B GBC-SDGallbladder CancerNot explicitly stated, but inhibited viability
NOZGallbladder CancerNot explicitly stated, but inhibited viability
A375MelanomaShowed significant inhibition in a dose-dependent manner
B16MelanomaShowed significant inhibition in a dose-dependent manner
Schisantherin C Bel-7402Hepatocellular Carcinoma81.58
KB-3-1Nasopharyngeal Carcinoma108.00
Bcap37Breast Cancer136.97
U937LeukemiaGrowth inhibition in a dose-dependent manner[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for assessing the cytotoxicity of Schisantherins are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Schisantherin A, B, or C for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with Schisantherins as described above. After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This is crucial for analyzing the expression of proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Seed Cancer Cells treatment Treat with Schisantherin A, B, or C start->treatment mtt MTT Assay for Cell Viability treatment->mtt flow Flow Cytometry (Annexin V/PI) for Apoptosis treatment->flow wb Western Blot for Protein Expression treatment->wb ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant protein_exp Analyze Protein Expression Levels wb->protein_exp conclusion Comparative Analysis of Cytotoxic Effects ic50->conclusion apoptosis_quant->conclusion protein_exp->conclusion

Caption: Experimental workflow for the comparative study of Schisantherin cytotoxicity.

Comparative Analysis of Signaling Pathways

Schisantherin A, B, and C exert their cytotoxic effects by modulating various intracellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Schisantherin A

Schisantherin A has been shown to induce apoptosis in gastric and liver cancer cells through multiple pathways.[1] A key mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This leads to the mitochondrial apoptotic cascade. Furthermore, Schisantherin A can suppress the antioxidant Nrf2/Keap1/ARE pathway, further promoting oxidative stress and apoptosis.[3] It also modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3] This shift in the Bcl-2/Bax ratio results in the activation of caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis.[1]

SchA_pathway cluster_upstream Upstream Events cluster_midstream Signaling Cascade cluster_downstream Downstream Effects SchA Schisantherin A ROS ↑ ROS Production SchA->ROS Nrf2 ↓ Nrf2/Keap1/ARE Pathway SchA->Nrf2 JNK ↑ JNK Activation ROS->JNK Bcl2_Bax ↓ Bcl-2 / ↑ Bax JNK->Bcl2_Bax Caspases ↑ Caspase-9 & -3 Activation Bcl2_Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of Schisantherin A-induced apoptosis.

Schisantherin B

The cytotoxic mechanisms of Schisantherin B in cancer cells are also multifaceted. In gallbladder cancer, it induces apoptosis through the mitochondrial-mediated intrinsic caspase pathway. This involves the regulation of Bcl-2 family proteins.[4] In other cancer types such as melanoma and large-cell lung cancer, Schisantherin B has been shown to inhibit cell viability and progression by targeting signaling pathways like Wnt/β-catenin, NF-κB, and p38 MAPK. It has also been reported to promote apoptosis in hepatocellular carcinoma by targeting the RhoA/ROCK1 pathway.

SchB_pathway cluster_pathways Modulated Signaling Pathways cluster_effects Cellular Effects SchB Schisantherin B Wnt ↓ Wnt/β-catenin SchB->Wnt NFkB ↓ NF-κB SchB->NFkB p38 ↓ p38 MAPK SchB->p38 RhoA ↓ RhoA/ROCK1 SchB->RhoA Apoptosis Apoptosis Wnt->Apoptosis Proliferation ↓ Cell Proliferation Wnt->Proliferation NFkB->Proliferation p38->Proliferation RhoA->Apoptosis

Caption: Overview of signaling pathways affected by Schisantherin B.

This compound

This compound has demonstrated cytotoxic effects by inducing G1 phase cell cycle arrest and apoptosis in human leukemia cells.[2] This is associated with the downregulation of key cell cycle regulatory proteins such as cyclin D1, cyclin E, and CDK4.[2] The induction of apoptosis by this compound involves the intrinsic pathway, characterized by the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and the subsequent activation of caspase-9 and caspase-3.[2]

SchC_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction SchC This compound Cyclins ↓ Cyclin D1, Cyclin E, CDK4 SchC->Cyclins Bcl2_family ↓ Bcl-2, Bcl-xL SchC->Bcl2_family G1_Arrest G1 Phase Arrest Cyclins->G1_Arrest Caspases ↑ Caspase-9 & -3 Activation Bcl2_family->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways of this compound leading to cell cycle arrest and apoptosis.

Conclusion

Schisantherin A, B, and C all exhibit cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. While a definitive comparison of their potency is challenging due to the lack of head-to-head studies, the available data suggests that they operate through distinct but overlapping signaling pathways. Schisantherin A appears to be a potent inducer of ROS-mediated apoptosis. Schisantherin B demonstrates a broader range of pathway modulation, affecting proliferation and survival through multiple signaling cascades. This compound effectively induces both cell cycle arrest and apoptosis by targeting key regulatory proteins. Further comparative studies on the same cancer cell lines are warranted to elucidate the relative potency and therapeutic potential of these three promising natural compounds.

References

Schisantherin C: A Comparative Guide for its Validation as a Biomarker for Schisandra Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Schisantherin C as a biomarker for the authentication of Schisandra species, particularly in distinguishing Schisandra sphenanthera from Schisandra chinensis. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in research and development.

Comparative Analysis of this compound and Other Lignans

This compound has emerged as a key chemical marker for differentiating between S. sphenanthera (Southern Schisandra) and S. chinensis (Northern Schisandra). While both species are used in traditional medicine, their chemical profiles and pharmacological activities can differ significantly. The concentration of this compound is notably higher in S. sphenanthera, making it a strong candidate for a species-specific biomarker.[1][2]

For a robust authentication, it is often recommended to analyze a panel of biomarkers. The table below summarizes the quantitative data for this compound and other major lignans found in the two Schisandra species, compiled from various studies.

Table 1: Quantitative Comparison of Major Lignans in Schisandra chinensis and Schisandra sphenanthera

LignanSchisandra chinensis (Content Range, mg/g)Schisandra sphenanthera (Content Range, mg/g)Key Differentiating Feature
This compound Not detected - LowSignificant amounts Primary biomarker for S. sphenanthera
Schisandrol AHighLow to moderateHigher in S. chinensis
Schisantherin ALow to moderateHighHigher in S. sphenanthera
Schisantherin BLow to moderateHighHigher in S. sphenanthera
DeoxyschisandrinModerateHighHigher in S. sphenanthera
Schisandrin ALowHighHigher in S. sphenanthera
Gomisin AHighLowHigher in S. chinensis
Gomisin GModerateModeratePresent in both

Note: The exact content of lignans can vary based on factors such as geographical origin, harvest time, and processing methods.

Experimental Protocols

Accurate quantification of this compound and other lignans is crucial for the reliable authentication of Schisandra species. The following are detailed methodologies for the extraction and analysis of these compounds.

Lignan Extraction from Schisandra Fruits (Ultrasonic-Assisted Extraction)

This protocol describes a common and efficient method for extracting lignans from the dried fruits of Schisandra species.

Materials and Equipment:

  • Dried Schisandra fruit powder (passed through a 60-mesh sieve)

  • Methanol (analytical grade)

  • Ultrasonic bath (e.g., 45 kHz frequency)

  • Volumetric flasks

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Accurately weigh 0.3 g of powdered Schisandra fruit and transfer it to a 25 mL volumetric flask.[2]

  • Add 25 mL of methanol to the flask.[2]

  • Place the flask in an ultrasonic bath and extract for 20 minutes at room temperature.[2]

  • After extraction, allow the solution to cool to room temperature and add methanol to compensate for any volume loss.

  • Centrifuge the extract at 14,000 g for 10 minutes.[2]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[3]

G Workflow for Ultrasonic-Assisted Extraction of Lignans start Start: Dried Schisandra Fruit Powder weigh Weigh 0.3 g of Powder start->weigh add_solvent Add 25 mL Methanol weigh->add_solvent ultrasonicate Ultrasonic Extraction (20 min) add_solvent->ultrasonicate cool_adjust Cool and Adjust Volume ultrasonicate->cool_adjust centrifuge Centrifuge (14,000 g, 10 min) cool_adjust->centrifuge filter Filter (0.45 µm Syringe Filter) centrifuge->filter end End: Sample for HPLC Analysis filter->end

Workflow for Lignan Extraction
HPLC-UV Analysis of this compound and Other Lignans

This protocol outlines a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of multiple lignans.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV detector.[4]

  • Column: Elite ODS C18 (250 mm × 4.6 mm, 5 µm).[2][5]

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water

  • Gradient Elution: A linear gradient is typically used. For example:

    • 0-30 min: 50% A

    • 30-50 min: 50-100% A

    • 50-55 min: 100% A

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 217 nm.[4]

  • Injection Volume: 10 µL.[4]

Procedure:

  • Prepare standard solutions of this compound and other target lignans of known concentrations in methanol.

  • Generate a calibration curve for each analyte by injecting the standard solutions and plotting peak area against concentration.

  • Inject the filtered sample extract obtained from the extraction protocol.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of each lignan in the sample by using the regression equation from the calibration curve.

G Workflow for HPLC-UV Analysis of Schisandra Lignans start Start: Extracted Lignan Sample inject_sample Inject Sample into HPLC start->inject_sample prepare_standards Prepare Standard Solutions calibration_curve Generate Calibration Curves prepare_standards->calibration_curve quantification Quantification (Calibration Curve) calibration_curve->quantification chromatography Chromatographic Separation (C18 Column, Gradient Elution) inject_sample->chromatography detection UV Detection (217 nm) chromatography->detection peak_id Peak Identification (Retention Time) detection->peak_id peak_id->quantification end End: Lignan Content Data quantification->end

Workflow for HPLC-UV Analysis

Signaling Pathways Modulated by Schisandra Lignans

Recent studies have begun to elucidate the molecular mechanisms underlying the pharmacological effects of Schisandra lignans, including this compound. Two key signaling pathways that are modulated by these compounds are the AMP-activated protein kinase (AMPK) pathway, involved in cellular energy homeostasis, and the NF-κB pathway, a critical regulator of inflammation.

This compound and the AMPK Signaling Pathway

Schisandrin C, a structurally similar lignan to this compound, has been shown to activate the AMPK signaling pathway.[6] This activation leads to the downstream regulation of lipid metabolism, suggesting a potential therapeutic role in metabolic disorders. While direct evidence for this compound is still emerging, its structural similarity suggests it may have similar effects.

G Proposed Modulation of AMPK Pathway by this compound schisantherin_c This compound ampk AMPK schisantherin_c->ampk Activates lipid_metabolism Regulation of Lipid Metabolism ampk->lipid_metabolism Regulates

This compound and the AMPK Pathway
Schisantherin A and the NF-κB Signaling Pathway

Schisantherin A, another prominent lignan in S. sphenanthera, has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[7][8] The activation of this pathway is a hallmark of inflammation. By inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, Schisantherin A can suppress the expression of pro-inflammatory mediators.

G Inhibition of NF-κB Pathway by Schisantherin A inflammatory_stimuli Inflammatory Stimuli ikb_alpha IκBα inflammatory_stimuli->ikb_alpha Phosphorylates & Degrades nf_kb NF-κB nucleus Nucleus nf_kb->nucleus Translocates to inflammatory_genes Pro-inflammatory Gene Expression nucleus->inflammatory_genes Induces schisantherin_a Schisantherin A schisantherin_a->ikb_alpha Inhibits Phosphorylation

Schisantherin A and the NF-κB Pathway

Conclusion

The validation of this compound as a biomarker is a critical step in the quality control and standardization of Schisandra-based products. Its high concentration in S. sphenanthera compared to its absence or low levels in S. chinensis makes it an excellent candidate for species differentiation. For comprehensive and reliable authentication, it is advisable to use this compound in conjunction with other differential lignans, as outlined in this guide. The provided experimental protocols offer a solid foundation for researchers to implement these analytical methods in their laboratories. Furthermore, the elucidation of the signaling pathways modulated by Schisandra lignans opens up new avenues for understanding their therapeutic mechanisms and for the development of novel drug candidates.

References

Schisantherin C: A Comparative Analysis of Efficacy Against Standard-of-Care Cancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the investigational compound Schisantherin C with established standard-of-care drugs for the treatment of lung and liver cancers. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of available preclinical data, experimental methodologies, and mechanistic insights.

Executive Summary

This compound, a dibenzocyclooctadiene lignan isolated from the medicinal plant Schisandra chinensis, has demonstrated notable anticancer properties in preclinical studies. Its primary mechanisms of action appear to involve the induction of cell cycle arrest and apoptosis in cancer cells. This guide consolidates the current, albeit limited, data on the efficacy of this compound and its analogs, comparing it with standard-of-care chemotherapeutic agents such as cisplatin and targeted therapies like sorafenib. While direct comparative studies are scarce, this guide presents the available data to facilitate an informed perspective on the potential of this compound as a future therapeutic agent.

Efficacy Data: A Comparative Overview

The following tables summarize the available in vitro cytotoxicity data (IC50 values) for this compound and its related compounds, alongside standard-of-care drugs in relevant cancer cell lines.

Disclaimer: The IC50 values presented below are compiled from various studies. Direct comparison should be approached with caution as experimental conditions, such as cell lines and incubation times, may vary between studies.

Table 1: In Vitro Efficacy in Liver Cancer Cell Lines

CompoundCell LineIC50 (µM)Incubation TimeCitation
Schisandrin C Bel-7402 (Hepatocellular Carcinoma)81.58 ± 1.0648h[1][2]
Schisantherin A HepG2 (Hepatocellular Carcinoma)6.65Not Specified[3]
Hep3B (Hepatocellular Carcinoma)10.50Not Specified[3]
Huh7 (Hepatocellular Carcinoma)10.72Not Specified[3]
Sorafenib SK-HEP-1 (Hepatocellular Carcinoma)4.6224h[4]
Huh7 (Hepatocellular Carcinoma)5.3524h[4]

Table 2: In Vitro Efficacy in Lung Cancer Cell Lines

CompoundCell LineIC50 (µM)Incubation TimeCitation
Schizandrin A A549 (Non-small cell lung cancer)61.0924h[5]
H1975 (Non-small cell lung cancer)39.9924h[5]
H1299 (Non-small cell lung cancer)101.524h[5]
Cisplatin A549 (Non-small cell lung cancer)15.8 µg/mL (~52.6 µM)24h[6]

Mechanistic Insights: Signaling Pathways

This compound and its analogs exert their anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.

G cluster_0 This compound Action cluster_1 Cellular Response Schisantherin_C This compound ROS ↑ Reactive Oxygen Species (ROS) Schisantherin_C->ROS induces cGAS_STING ↑ cGAS-STING Pathway Schisantherin_C->cGAS_STING enhances CellCycleArrest Cell Cycle Arrest Schisantherin_C->CellCycleArrest JNK ↑ JNK Phosphorylation ROS->JNK activates Apoptosis Apoptosis JNK->Apoptosis cGAS_STING->Apoptosis

Caption: this compound signaling pathways leading to apoptosis and cell cycle arrest.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and standard-of-care drugs on cancer cell lines.[7][8][9]

Materials:

  • Cancer cell lines (e.g., HepG2, A549)

  • 96-well plates

  • Complete cell culture medium

  • This compound and standard drug stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound or the standard drug. Include untreated control wells.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

G A Seed cells in 96-well plate B Add drug dilutions A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Add solubilization solution E->F G Read absorbance at 570nm F->G

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to investigate the effect of this compound on the cell cycle distribution of cancer cells.[10][11][12][13]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (for fixation)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at a specific concentration for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of PI.

  • Data Analysis: Analyze the data to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

G A Treat cells with This compound B Harvest and wash cells A->B C Fix with cold ethanol B->C D Stain with Propidium Iodide C->D E Analyze by flow cytometry D->E F Determine cell cycle phase distribution E->F

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

The available preclinical data suggests that this compound and its related lignans possess anticancer activity, primarily through the induction of apoptosis and cell cycle arrest. While the presented IC50 values provide a preliminary indication of its potency, the absence of direct, head-to-head comparative studies with standard-of-care drugs necessitates further research. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field of oncology drug discovery and development, facilitating future investigations into the therapeutic potential of this compound.

References

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